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  • Product: N-(3-Methoxybenzyl)acetamide
  • CAS: 174688-81-4

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of N-(3-Methoxybenzyl)acetamide: A Hypothesis-Driven Technical Guide

Abstract N-(3-Methoxybenzyl)acetamide is a synthetic compound with a chemical structure suggestive of diverse biological activities. However, a comprehensive understanding of its in vitro mechanism of action remains to b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(3-Methoxybenzyl)acetamide is a synthetic compound with a chemical structure suggestive of diverse biological activities. However, a comprehensive understanding of its in vitro mechanism of action remains to be fully elucidated. This technical guide presents a hypothesis-driven framework for researchers, scientists, and drug development professionals to investigate the molecular and cellular effects of this compound. By leveraging structure-activity relationships gleaned from related acetamide derivatives, we propose several plausible mechanisms of action and provide detailed, field-proven in vitro protocols to systematically test these hypotheses. This document is intended to serve as a foundational resource for initiating a thorough pharmacological characterization of N-(3-Methoxybenzyl)acetamide.

Introduction: The Enigma of N-(3-Methoxybenzyl)acetamide

N-(3-Methoxybenzyl)acetamide belongs to the broad class of acetamide-containing compounds, a scaffold present in numerous biologically active molecules with applications ranging from anticonvulsants to anti-inflammatory and anticancer agents. The core structure features a methoxy-substituted benzyl group linked to an acetamide moiety. While this compound is commercially available for research purposes and has been identified as an intermediate in the synthesis of materials for advanced OLED displays, its biological activity is not well-documented in publicly available literature.[1]

This guide takes a proactive, hypothesis-driven approach to bridge this knowledge gap. Based on the known activities of structurally analogous compounds, we will explore potential biological targets and pathways that N-(3-Methoxybenzyl)acetamide may modulate. The subsequent sections will provide robust, step-by-step in vitro methodologies to systematically investigate these possibilities.

Postulated Mechanisms of Action and Investigational Roadmaps

The structural components of N-(3-Methoxybenzyl)acetamide—the methoxybenzyl ring and the acetamide group—are found in various pharmacologically active agents. This allows for the formulation of several testable hypotheses regarding its mechanism of action.

Hypothesis 1: Modulation of Nociceptive Ion Channels

A structural analog, N-(4-Hydroxy-3-methoxybenzyl)acetamide, is a simplified analog of capsaicin, the active component in chili peppers known to target the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and inflammation pathways.[2] The presence of the methoxybenzyl group in our compound of interest suggests a potential interaction with TRPV1 or other related ion channels.

Experimental Workflow: Investigating TRPV1 Channel Modulation

This workflow aims to determine if N-(3-Methoxybenzyl)acetamide acts as an agonist or antagonist of the TRPV1 channel.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Agonist vs. Antagonist Determination cluster_2 Phase 3: Electrophysiological Confirmation A HEK293 cells stably expressing human TRPV1 B Calcium Imaging Assay (Fluo-4 AM) A->B C Measure intracellular Ca2+ flux B->C D Agonist Mode: Apply N-(3-Methoxybenzyl)acetamide alone C->D F Compare Ca2+ response to controls D->F E Antagonist Mode: Pre-incubate with N-(3-Methoxybenzyl)acetamide, then challenge with Capsaicin (known agonist) E->F G Patch-Clamp Electrophysiology F->G H Measure TRPV1-mediated currents G->H I Determine effects on channel gating and conductance H->I G A N-(3-Methoxybenzyl)acetamide B COX-1/COX-2 Inhibition Assay (Colorimetric or Fluorometric) A->B Screen against C Carbonic Anhydrase Isoform Panel (e.g., CA II, IX, XII) A->C Screen against D Determine IC50 values B->D C->D E Assess isoform selectivity D->E

Caption: Workflow for enzyme inhibition screening.

Detailed Protocol: COX-2 Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of a specific human COX-2 enzyme. Prepare a stock solution of N-(3-Methoxybenzyl)acetamide in DMSO and serially dilute it. Use a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Assay Procedure:

    • Add assay buffer, heme, and the COX-2 enzyme solution to the wells of a 96-well plate.

    • Add the test compound dilutions or controls and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Add a colorimetric substrate that reacts with the prostaglandin G2 produced by COX-2.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~590 nm) every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound compared to the DMSO control. Plot the percent inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothesis 3: Cytotoxic and Antiproliferative Activity

The acetamide scaffold is a common feature in compounds designed as anticancer agents. [3][4]It is plausible that N-(3-Methoxybenzyl)acetamide could exhibit cytotoxic or antiproliferative effects on cancer cell lines.

Experimental Workflow: In Vitro Oncology Assays

G A Select Cancer Cell Line Panel (e.g., MCF-7, HepG2, A549) B Cell Viability Assay (MTT/MTS) A->B C Determine GI50/IC50 B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If active F Cell Cycle Analysis (Propidium Iodide Staining) C->F If active E Quantify Apoptotic vs. Necrotic Cells D->E G Identify Cell Cycle Arrest Phase F->G

Caption: Workflow for assessing anticancer activity.

Detailed Protocol: Cell Viability (MTS) Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [5][6]2. Compound Treatment: Treat the cells with serial dilutions of N-(3-Methoxybenzyl)acetamide for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product. [5]4. Measurement: Measure the absorbance of the formazan product at ~490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration to calculate the IC50 (concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Hypothetical In Vitro Activity for N-(3-Methoxybenzyl)acetamide

Assay TypeTarget/Cell LineMetricResult
Ion Channel Modulation
Calcium Flux (Agonist)hTRPV1-HEK293EC50 (µM)To be determined
Calcium Flux (Antagonist)hTRPV1-HEK293IC50 (µM)To be determined
Enzyme Inhibition
COX-1 InhibitionPurified EnzymeIC50 (µM)To be determined
COX-2 InhibitionPurified EnzymeIC50 (µM)To be determined
Carbonic Anhydrase IIPurified EnzymeIC50 (µM)To be determined
Antiproliferative Activity
Cell ViabilityMCF-7IC50 (µM)To be determined
Cell ViabilityHepG2IC50 (µM)To be determined

Concluding Remarks and Future Directions

The in vitro mechanism of action of N-(3-Methoxybenzyl)acetamide is currently undefined. This technical guide provides a structured, hypothesis-driven approach to systematically characterize its biological activity. By investigating its potential roles in ion channel modulation, enzyme inhibition, and cytotoxicity, researchers can build a comprehensive pharmacological profile of this compound. Positive "hits" in any of these primary screening assays should be followed by more detailed secondary assays, such as electrophysiology for ion channel modulators or Western blotting for apoptosis pathway markers in cancer cells. The protocols outlined herein represent a robust starting point for unlocking the therapeutic potential or understanding the biological liabilities of N-(3-Methoxybenzyl)acetamide.

References

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. (2024, May 4). Vertex AI Search.
  • Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides | Journal of Medicinal Chemistry - ACS Publications. (2009, December 30).
  • N-(4-Hydroxy-3-methoxybenzyl)acetamide - EvitaChem. (n.d.). EvitaChem.
  • N-(3-Methoxyphenyl)acetamide-d4 | CAS No. 588-16-9(Unlabelled) | Clearsynth. (n.d.). Clearsynth.
  • Acetamide, N-(3-methoxyphenyl)- | C9H11NO2 | CID 11494 - PubChem - NIH. (n.d.). PubChem.
  • N-(4-Methoxy-3-nitrophenyl)acetamide - PMC. (n.d.). PMC.
  • Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination - University of New Hampshire. (n.d.). University of New Hampshire.
  • 1 A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC. (2023, March 25). PMC.
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay | Journal of Medicinal Chemistry - ACS Publications. (2024, June 14).
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (2023, October 26). MDPI.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2025, October 16). MDPI.
  • Application Notes and Protocols for N-(2-methoxy-5-sulfamoylphenyl)acetamide In Vitro Assay Development - Benchchem. (n.d.). Benchchem.
  • Synthesis and biological activity of methotrexate analogues with two acid groups and a hydrophobic aromatic ring in the side chain - PubMed. (n.d.). PubMed.
  • 2-(4-Fluorophenyl)
  • N-(2-hydroxy-3-methoxybenzyl)-n-p-tolylacetamide | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • The Role of N-(3-Methoxyphenyl)acetamide in Advanced OLED Displays. (2026, March 24). NINGBO INNO PHARMCHEM CO.,LTD..
  • "N-(1-Benzhydrylazetidin-3-yl)acetamide mechanism of action" - Benchchem. (n.d.). Benchchem.
  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) - MDPI. (2023, April 11). MDPI.
  • \advance \chk@titlecnt @ne In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascu. (n.d.). J-STAGE.
  • Comparative bioactivity analysis of latex and water extract of Euphorbia gaillardotii: chemical profile, antioxidant capacity, effects on water quality, in vitro antimicrobial-cytotoxic activities, and in silico molecular docking studies - PubMed. (2025, January 7). PubMed.

Sources

Exploratory

Comprehensive Aqueous Solubility Profile of N-(3-Methoxybenzyl)acetamide: Physicochemical Drivers and Experimental Methodologies

Executive Summary In medicinal chemistry, the acetamide scaffold is a highly versatile building block. Specifically, N-(3-Methoxybenzyl)acetamide (SMILES: COc1cccc(CNC(=O)C)c1) is frequently utilized as an intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the acetamide scaffold is a highly versatile building block. Specifically, N-(3-Methoxybenzyl)acetamide (SMILES: COc1cccc(CNC(=O)C)c1) is frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including neuroinflammation agents targeting the translocator protein (TSPO) .

Understanding the aqueous solubility of this compound is critical for downstream biological assays and formulation development. Because empirical solubility data for niche intermediates is often highly dependent on polymorphic purity and assay conditions, this whitepaper provides an authoritative, self-validating framework for predicting, measuring, and optimizing the aqueous solubility profile of N-(3-Methoxybenzyl)acetamide.

Physicochemical Profiling & Mechanistic Drivers

Before initiating benchtop experiments, a Senior Application Scientist must evaluate the molecular structure to predict how the compound will behave in aqueous media. The solubility of N-(3-Methoxybenzyl)acetamide is governed by the interplay between its hydrophobic aromatic core and its polar functional groups.

In Silico Physicochemical Data

The following table summarizes the theoretical physicochemical properties that drive the solubility profile of N-(3-Methoxybenzyl)acetamide.

PropertyValueMechanistic Impact on Solubility
Molecular Weight 179.22 g/mol Low MW favors favorable cavity formation in water, generally supporting higher solubility.
Predicted LogP ~1.5 - 1.8Moderate lipophilicity. Indicates the compound will partition preferentially into organic phases but retains measurable aqueous solubility.
Topological Polar Surface Area (TPSA) 38.3 ŲDriven by the amide (29.1 Ų) and ether (9.2 Ų) groups. Facilitates moderate hydration.
H-Bond Donors 1 (Amide NH)Allows the molecule to donate a hydrogen bond to water oxygen.
H-Bond Acceptors 2 (Carbonyl O, Methoxy O)Allows the molecule to accept hydrogen bonds from water protons.
Predicted pKa (Base) ~ -0.5 (Amide)Critical Insight: The compound will not ionize in physiological pH (1.2–7.4). Its solubility is entirely pH-independent.
Causality of Structural Features

The aqueous solubility of N-(3-Methoxybenzyl)acetamide is fundamentally pH-independent within the physiological range. Unlike basic amines, the nitrogen in the acetamide group is conjugated with the carbonyl carbon, drastically reducing its basicity (pKa ~ -0.5). Consequently, you cannot use pH-adjustment strategies (like salt formation) to enhance its solubility. The molecule relies entirely on dipole-dipole interactions and hydrogen bonding from the methoxy and acetamide moieties to overcome the crystal lattice energy and the hydrophobic penalty of the benzyl ring.

Solubility Determination Workflow

To accurately profile this compound, we employ a two-tiered experimental approach. Kinetic solubility provides rapid, high-throughput data for early in vitro screening, while thermodynamic solubility establishes the absolute equilibrium required for late-stage formulation .

SolubilityWorkflow A N-(3-Methoxybenzyl)acetamide Target Scaffold B Physicochemical Profiling (LogP, TPSA, pKa) A->B Structural Input C Kinetic Solubility (Nephelometry / HTS) B->C Guides Screening D Thermodynamic Solubility (Shake-Flask / HPLC) B->D Defines Limits E Formulation Strategy (Co-solvents / HPβCD) C->E Metastable Data D->E True Equilibrium

Figure 1: Logical workflow for profiling the aqueous solubility of N-(3-Methoxybenzyl)acetamide.

Experimental Methodologies

A robust protocol must be a self-validating system. The following methodologies detail not just the steps, but the scientific rationale (causality) behind each parameter.

Kinetic Solubility Protocol (High-Throughput)

Kinetic solubility measures the concentration at which a pre-dissolved compound precipitates in an aqueous buffer. This bypasses the solid-state crystal lattice energy.

  • Stock Preparation: Dissolve N-(3-Methoxybenzyl)acetamide in 100% DMSO to a concentration of 10 mM.

    • Causality: DMSO acts as a universal solvent to completely disrupt intermolecular forces, ensuring the molecule is fully solvated before introduction to water.

  • Serial Dilution: Dispense the stock into a 96-well plate containing Phosphate Buffered Saline (PBS, pH 7.4), creating a concentration gradient (e.g., 1 µM to 500 µM). Keep final DMSO concentration ≤ 2% v/v.

  • Incubation: Agitate the plate at 25°C for 2 hours.

  • Detection: Measure light scattering using a laser nephelometer.

    • Self-Validation: Include a known reference standard (e.g., Nicardipine) in the assay. The point at which the nephelometric signal sharply increases indicates the onset of precipitation (the kinetic solubility limit).

Thermodynamic Solubility Protocol (The Gold Standard)

Thermodynamic solubility is the true equilibrium between the solid crystalline phase and the solution phase. We utilize the industry-standard Shake-Flask method .

  • Solid Addition: Add 5 mg of crystalline N-(3-Methoxybenzyl)acetamide to a 4 mL glass vial.

    • Causality: Glass is mandatory. Lipophilic compounds (LogP > 1.5) can non-specifically bind to polypropylene/plastic vials, artificially lowering the measured solubility.

  • Buffer Addition: Add 1 mL of PBS (pH 7.4) to the vial. Ensure a visible excess of solid remains (a saturated suspension).

  • Equilibration: Seal the vial and agitate at 37°C for 48 hours.

    • Causality: A 48-hour window is critical. It provides sufficient time for any highly soluble, metastable amorphous domains to precipitate back into the lowest-energy, most stable crystalline polymorph, ensuring you are measuring the true thermodynamic minimum.

  • Validation Check (pH): Measure the pH of the suspension.

    • Self-Validation: Because the compound is neutral, the pH should remain exactly 7.4. If the pH shifts, it indicates buffer capacity failure or the presence of acidic/basic impurities in the API batch.

  • Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation followed by filtration ensures that sub-micron colloidal aggregates are removed. Failure to do this will result in an artificially inflated solubility reading.

  • Quantification: Dilute the filtered supernatant 1:10 in mobile phase and analyze via HPLC-UV (e.g., at 254 nm) against a 5-point calibration curve prepared in Methanol.

Formulation & Solubilization Strategies

Based on its LogP (~1.8), N-(3-Methoxybenzyl)acetamide is expected to exhibit moderate thermodynamic solubility (typically in the 0.5 - 2.0 mg/mL range), placing it on the boundary of BCS Class II and Class III. If higher concentrations are required for in vivo dosing, standard pH adjustments will fail due to the molecule's neutrality. Instead, the following strategies must be employed:

  • Co-Solvent Systems: Utilizing 10-20% Propylene Glycol or PEG-400 lowers the dielectric constant of the aqueous vehicle, better matching the polarity of the methoxybenzyl core.

  • Cyclodextrin Complexation: The aromatic ring is perfectly sized for inclusion into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HPβCD). A 10-20% w/v HPβCD solution will significantly enhance the apparent solubility via host-guest complexation, shielding the hydrophobic benzyl moiety while exposing the polar hydroxyls of the cyclodextrin to the water.

References

  • First Nondiscriminating Translocator Protein Ligands Produced from a Carbazole Scaffold Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients Dissolution Technologies URL:[Link]

Foundational

N-(3-Methoxybenzyl)acetamide molecular weight and 3D structure

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-(3-Methoxybenzyl)acetamid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(3-Methoxybenzyl)acetamide, a significant organic compound with potential applications in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, including its precise molecular weight and three-dimensional structure. A thorough exploration of a robust synthetic methodology, specifically reductive amination, is presented with an emphasis on the underlying chemical principles and experimental best practices. Furthermore, this guide includes a detailed analysis of its spectroscopic characteristics to aid in its unambiguous identification and characterization. This work is intended to serve as an essential resource for researchers engaged in the synthesis, analysis, and application of acetamide derivatives.

Introduction and Chemical Identity

N-(3-Methoxybenzyl)acetamide, also known by its IUPAC name N-[(3-methoxyphenyl)methyl]acetamide, is an aromatic secondary amide. The presence of the methoxybenzyl and acetamide moieties imparts specific chemical characteristics that make it a molecule of interest in various research domains. It is crucial to distinguish this compound from its structural isomer, N-(3-methoxyphenyl)acetamide, as their differing connectivity leads to distinct physical, chemical, and potentially biological properties.

The core structure consists of a meta-substituted methoxybenzyl group attached to the nitrogen atom of an acetamide functional group. This arrangement allows for a range of chemical transformations and interactions, making it a versatile building block in organic synthesis.

Physicochemical Properties

A precise understanding of the fundamental properties of N-(3-Methoxybenzyl)acetamide is paramount for its application in research and development.

PropertyValueSource
IUPAC Name N-[(3-methoxyphenyl)methyl]acetamideNIST[1]
Synonyms N-Acetyl-(3-methoxyphenyl)methanamineNIST[1]
CAS Number 174688-81-4NIST[1]
Molecular Formula C₁₀H₁₃NO₂NIST[1]
Molecular Weight 179.2157 g/mol NIST[1]
Canonical SMILES CC(=O)NCC1=CC(=CC=C1)OCNIST[1]

Molecular Structure and Visualization

2D Chemical Structure

Caption: 2D structure of N-(3-Methoxybenzyl)acetamide.

3D Conformational Model

A three-dimensional representation is crucial for understanding steric hindrance, potential binding interactions, and overall molecular topology. The following is a representation of a likely low-energy conformer.

(A 3D model would be presented here, typically as an image generated from a .sdf or .mol file if available, or from computational modeling based on the SMILES string.)

Caption: 3D conformer of N-(3-Methoxybenzyl)acetamide.

Synthesis Methodology: Reductive Amination

Reductive amination is a highly effective and widely employed method for the synthesis of amines, including N-substituted acetamides. This two-step, one-pot reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction to the corresponding amine. The choice of a mild reducing agent is critical to selectively reduce the C=N double bond without affecting the carbonyl group of the starting material.

Rationale for Reductive Amination

This methodology is favored due to its high efficiency, operational simplicity, and the commercial availability of the starting materials. For the synthesis of N-(3-Methoxybenzyl)acetamide, 3-methoxybenzaldehyde and acetamide serve as the primary precursors. The key is the in-situ formation of an N-acyliminium ion intermediate, which is then readily reduced.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related acetamide compounds.

Materials:

  • 3-Methoxybenzaldehyde

  • Acetamide

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 eq) and acetamide (1.1 eq) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral to slightly acidic.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude N-(3-Methoxybenzyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Reductive_Amination_Workflow Start Starting Materials: 3-Methoxybenzaldehyde Acetamide Imine_Formation Imine Formation (Methanol, RT) Start->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT) Imine_Formation->Reduction Workup Aqueous Work-up (HCl, Extraction) Reduction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product N-(3-Methoxybenzyl)acetamide Purification->Final_Product

Caption: Reductive amination workflow for the synthesis of N-(3-Methoxybenzyl)acetamide.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of synthesized compounds. While experimental spectra for N-(3-Methoxybenzyl)acetamide are not widely available in public repositories, predicted spectra can serve as a valuable reference.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic, benzylic, methoxy, and acetyl protons.

  • Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm, showing splitting patterns consistent with a meta-substituted benzene ring.

  • Benzylic Protons (-CH₂-): A doublet around δ 4.3-4.5 ppm, coupled to the N-H proton.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

  • Amide Proton (-NH-): A broad singlet or triplet (depending on coupling) around δ 5.8-6.2 ppm.

  • Acetyl Protons (-COCH₃): A sharp singlet around δ 2.0 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 170 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield among the aromatic carbons.

  • Benzylic Carbon (-CH₂-): A signal around δ 45-50 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

  • Acetyl Carbon (-CH₃): A signal in the upfield region, around δ 23 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • N-H Stretch: A moderate to sharp absorption band in the region of 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Absorption bands in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

  • N-H Bend (Amide II): A moderate absorption band around 1530-1570 cm⁻¹.

  • C-O Stretch (Ether): A strong absorption band in the region of 1200-1260 cm⁻¹.

Potential Applications and Biological Context

While specific biological activities of N-(3-Methoxybenzyl)acetamide are not extensively documented, the acetamide scaffold is a common feature in many biologically active molecules. Acetamide derivatives have been investigated for a wide range of therapeutic applications, including as anticonvulsants, anti-inflammatory agents, and antimicrobials. The methoxybenzyl moiety can also influence the pharmacokinetic and pharmacodynamic properties of a molecule. Further research is warranted to explore the potential biological profile of N-(3-Methoxybenzyl)acetamide.

Conclusion

This technical guide has provided a detailed examination of N-(3-Methoxybenzyl)acetamide, covering its fundamental properties, three-dimensional structure, a reliable synthetic protocol, and expected spectroscopic characteristics. By consolidating this information, we aim to facilitate further research and application of this versatile compound in various scientific disciplines. The provided methodologies and data serve as a solid foundation for researchers to synthesize, characterize, and explore the potential of N-(3-Methoxybenzyl)acetamide in their respective fields.

References

  • NIST Chemistry WebBook, SRD 69 : National Institute of Standards and Technology. N-(3-Methoxybenzyl)acetamide. [Link]

  • PubChem : National Center for Biotechnology Information. PubChem Compound Summary for CID 11494, Acetamide, N-(3-methoxyphenyl)-. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. A foundational paper on reductive amination methodologies. [Link]

  • University of New Hampshire. Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. A student poster providing a practical example of a similar synthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of N-(3-Methoxybenzyl)acetamide

Introduction & Mechanistic Rationale N-(3-Methoxybenzyl)acetamide (also known as N-acetyl-(3-methoxyphenyl)methanamine) is a critical structural analog utilized in neuropharmacological research, specifically in mapping t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(3-Methoxybenzyl)acetamide (also known as N-acetyl-(3-methoxyphenyl)methanamine) is a critical structural analog utilized in neuropharmacological research, specifically in mapping the binding affinities of the melatonin receptor[1]. By systematically varying the alkyl chain length and the methoxyl substitution on the phenyl ring, researchers have utilized this compound to understand the spatial requirements of the melatonin binding site in both wild-type and polymorphic receptor isoforms[2].

The synthesis relies on a highly efficient nucleophilic acyl substitution. The primary amine of 3-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Triethylamine (TEA) is employed as an acid scavenger to neutralize the acetic acid byproduct, thereby preventing the protonation of the starting amine and driving the reaction equilibrium forward[1]. Dichloromethane (DCM) serves as an ideal aprotic solvent, offering excellent solubility for both the starting materials and the resulting amide while remaining inert to the acylation conditions.

Experimental Workflow

G N1 1. Substrate Preparation Dissolve 3-Methoxybenzylamine in DCM Cool to 0 °C N2 2. Base Addition Add Triethylamine (TEA) N1->N2 N3 3. Acylation (Exothermic) Dropwise addition of Acetic Anhydride N2->N3 N4 4. Propagation Warm to Room Temperature Stir for 2 hours N3->N4 N5 5. Differential Extraction Wash: H₂O → 2N HCl → Sat. NaHCO₃ → Brine N4->N5 N6 6. Desiccation & Concentration Dry over MgSO₄ Rotary Evaporation N5->N6 N7 7. Chromatographic Purification Silica Gel (CH₂Cl₂ eluent) N6->N7 N8 Target Compound N-(3-Methoxybenzyl)acetamide N7->N8

Figure 1: Step-by-step workflow for the acetylation of 3-methoxybenzylamine.

Materials and Reagents

The following stoichiometric ratios are optimized for a 10 mmol scale synthesis, providing a balance between high yield and minimal purification overhead[1].

Reagent / MaterialRoleAmountEquivalentsMolecular Weight
3-Methoxybenzylamine Substrate / Nucleophile1.40 g (10.0 mmol)1.0 eq137.18 g/mol
Acetic Anhydride Acylating Agent1.0 mL (~10.6 mmol)1.06 eq102.09 g/mol
Triethylamine (TEA) Acid Scavenger / Base5.0 mL (~35.8 mmol)3.58 eq101.19 g/mol
Dichloromethane (DCM) Aprotic Solvent20.0 mLN/A84.93 g/mol
2N HCl (aq) Wash Reagent2 × 20.0 mLN/AN/A
Sat. NaHCO₃ (aq) Wash Reagent2 × 20.0 mLN/AN/A
Anhydrous MgSO₄ DesiccantAs neededN/A120.37 g/mol

Step-by-Step Synthesis Protocol

Step 1: System Initialization and Cooling

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.40 g (10 mmol) of 3-methoxybenzylamine in 20.0 mL of dry dichloromethane (DCM). Submerge the flask in an ice-water bath to cool the system to 0 °C.

  • Causality: Acylation with acetic anhydride is highly exothermic. Pre-cooling the substrate prevents localized heating, which can lead to the formation of di-acylated side products or degradation of the amine.

Step 2: Base Integration

  • Action: Add 5.0 mL of triethylamine (TEA) to the chilled solution in a single portion.

  • Causality: TEA acts as a non-nucleophilic base. It is introduced before the acylating agent to ensure that as soon as acetic acid is generated, it is immediately deprotonated, preventing the starting 3-methoxybenzylamine from forming an unreactive ammonium salt[1].

Step 3: Controlled Acylation

  • Action: Using a pressure-equalizing dropping funnel or a syringe, add 1.0 mL of acetic anhydride dropwise over 5–10 minutes while maintaining the temperature at 0 °C.

  • Causality: Dropwise addition controls the rate of the exothermic nucleophilic acyl substitution, ensuring the temperature remains stable and maximizing the kinetic preference for mono-acylation.

Step 4: Reaction Propagation

  • Action: Remove the ice-water bath and allow the reaction mixture to warm naturally to room temperature. Stir continuously for 2 hours.

  • Causality: Warming to room temperature provides the necessary activation energy to drive the reaction to completion. A 2-hour duration is empirically validated to consume >95% of the starting amine[1].

Step 5: Differential Liquid-Liquid Extraction (Workup)

  • Action: Transfer the reaction mixture to a separatory funnel. Dilute with an additional 20 mL of DCM. Perform the following sequential washes:

    • H₂O (20 mL): Removes bulk water-soluble impurities and some TEA-acetate salts.

    • 2N HCl (2 × 20 mL): Critical Step. Protonates and extracts any unreacted 3-methoxybenzylamine and residual TEA into the aqueous layer.

    • Saturated aqueous NaHCO₃ (2 × 20 mL): Neutralizes any residual HCl or acetic acid in the organic layer. (Vent the funnel frequently to release CO₂ gas).

    • Brine (20 mL): Pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

Step 6: Desiccation and Concentration

  • Action: Dry the collected organic layer over anhydrous MgSO₄ for 10 minutes. Filter out the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Causality: Removing residual water prevents hydrolysis of the amide product during long-term storage.

Step 7: Chromatographic Purification

  • Action: Purify the crude residue via flash column chromatography or spinning plate chromatography (SPC) using silica gel as the stationary phase, eluting with pure CH₂Cl₂.

  • Causality: While the workup removes ionic and highly polar impurities, chromatography separates the target amide from non-polar organic byproducts, yielding analytically pure colorless crystals[1].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized N-(3-Methoxybenzyl)acetamide, the product must be validated against established literature parameters[1]. If the synthesized compound deviates significantly from these metrics, the purification step (Step 7) must be repeated.

Analytical MethodExpected Literature ValueDiagnostic Significance
Yield ~1.40 g (78%)Confirms reaction efficiency and minimal loss during extraction.
Melting Point (mp) 58–59 °CA sharp melting point indicates high crystalline purity.
¹H NMR (400 MHz, CDCl₃) δ 2.00 (s, 3H), 3.78 (s, 3H), 4.36 (m, 2H), 6.10 (br s, 1H), 6.79−6.85 (m, 3H), 7.20−7.27 (m, 1H)δ 2.00 (s, 3H): Confirms the successful addition of the acetyl methyl group.δ 6.10 (br s, 1H): Confirms the presence of the secondary amide N-H proton.
¹³C NMR (100 MHz, CDCl₃) δ 23.1, 43.6, 55.2, 112.8, 113.4, 119.9, 129.6, 139.8, 159.8, 170.1δ 170.1: Confirms the presence of the amide carbonyl carbon.
FTIR (KBr pellet) 3245, 3081, 1651, 1561, 1245, 755 cm⁻¹1651 cm⁻¹: Characteristic Amide I band (C=O stretch).3245 cm⁻¹: N-H stretch.
Mass Spectrometry (EIMS) m/z 179 (M⁺), 120 (100), 107m/z 179: Matches the exact molecular weight of the target compound.

References

  • Garratt, P. J., Travard, S., Vonhoff, S., Tsotinis, A., & Sugden, D. (1996). Mapping the Melatonin Receptor. 4. Comparison of the Binding Affinities of a Series of Substituted Phenylalkyl Amides. Journal of Medicinal Chemistry, 39(9), 1797-1805.[Link]

  • Garratt, P. J., Travard, S., Vonhoff, S., Tsotinis, A., & Sugden, D. (1996). Mapping the melatonin receptor. 4. Comparison of the binding affinities of a series of substituted phenylalkyl amides. PubMed (NIH).[Link]

Sources

Application

Application Note & Protocol: Preparation of N-(3-Methoxybenzyl)acetamide Stock Solutions for Cell Culture

Introduction: The Criticality of Proper Stock Solution Preparation The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Proper Stock Solution Preparation

The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds. N-(3-Methoxybenzyl)acetamide is a small molecule whose biological activity in specific cell lines may be of interest to researchers. This document provides a detailed, field-proven protocol for the preparation, sterilization, storage, and quality control of N-(3-Methoxybenzyl)acetamide stock solutions, ensuring the integrity of your experimental results.

The principles outlined herein are based on established best practices for handling small molecules in a cell culture setting.[1][2] The causality behind each step is explained to empower researchers to make informed decisions and troubleshoot potential issues. Adherence to these guidelines is critical for minimizing experimental variability and ensuring the validity of downstream data.[1]

Physicochemical Properties of N-(3-Methoxybenzyl)acetamide

A thorough understanding of the compound's properties is the foundation of a robust preparation protocol.

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
CAS Number 174688-81-4[3]
Appearance White to off-white powder (typical)General
Predicted Solubility Soluble in polar organic solvents like DMSO and ethanol.[4][4][5]

Core Protocol: Preparing a 100 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO), a versatile and highly effective solvent for a wide range of small molecules.[6]

Required Materials and Equipment
  • N-(3-Methoxybenzyl)acetamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2.0 mL), preferably amber or covered in foil

  • Sterile, disposable syringe (1 mL or 3 mL)

  • Sterile syringe filter, 0.22 µm pore size, with a low protein-binding membrane (e.g., PVDF or PTFE)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • Class II Biological Safety Cabinet (BSC)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Methodology

The entire procedure should be performed within a Class II BSC to maintain sterility.[7]

Step 1: Pre-Preparation Before opening the vial of N-(3-Methoxybenzyl)acetamide, centrifuge it briefly to ensure all powder is collected at the bottom.[8] This prevents loss of the compound, which can be electrostatically charged.

Step 2: Calculation of Mass The goal is to prepare a 100 mM stock solution. The following formula is used for this calculation:[9]

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

For preparing 1 mL of a 100 mM stock solution:

Mass (mg) = 0.1 mol/L x 0.001 L x 179.22 g/mol x 1000 = 17.92 mg

Step 3: Weighing the Compound Carefully weigh out 17.92 mg of N-(3-Methoxybenzyl)acetamide powder and transfer it into a sterile microcentrifuge tube. For quantities of 10 mg or less, it is often recommended to add the solvent directly to the original vial to avoid transfer loss.[8]

Step 4: Solubilization

  • Using a sterile pipette, add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the compound.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulates. A clear solution indicates complete dissolution.[9]

Step 5: Sterilization by Filtration (Mandatory) While DMSO is bacteriostatic, sterile filtration is a critical step to remove any potential microbial contaminants from the compound powder or introduced during handling.[8][10] Autoclaving is not recommended as high temperatures can degrade the compound.[8]

  • Attach a 0.22 µm sterile syringe filter to a new sterile syringe.

  • Draw the N-(3-Methoxybenzyl)acetamide/DMSO solution into the syringe.

  • Carefully dispense the solution through the filter into a new, sterile, and clearly labeled microcentrifuge tube.

Step 6: Aliquoting and Storage To preserve the stability and integrity of the stock solution, avoiding repeated freeze-thaw cycles is paramount.[8][11]

  • Immediately aliquot the filtered stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration (100 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6-12 months) .[8][11][12]

Workflow Visualization

G cluster_prep Preparation cluster_sterile Sterilization cluster_storage Storage & Use A Calculate Mass (17.92 mg for 1 mL) B Weigh Compound A->B C Add 1 mL Sterile DMSO B->C D Vortex until Dissolved C->D E Draw Solution into Syringe D->E F Attach 0.22 µm Syringe Filter E->F G Filter into Sterile Tube F->G H Aliquot into Single-Use Volumes G->H I Store at -20°C or -80°C H->I J Thaw & Dilute to Working Conc. I->J

Caption: Workflow for preparing sterile N-(3-Methoxybenzyl)acetamide stock solution.

Preparation of Working Solutions

Working solutions must be prepared fresh for each experiment by diluting the primary stock solution in a complete cell culture medium.

Key Consideration: Solvent Cytotoxicity DMSO can be toxic to cells at higher concentrations.[6] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low, typically ≤ 0.1% , to avoid solvent-induced artifacts.[9][12]

Example Dilution: To prepare a 100 µM working solution from a 100 mM stock solution:

  • The required dilution factor is 100,000 µM / 100 µM = 1000.

  • To make 1 mL of working solution, add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

  • This results in a final DMSO concentration of 0.1%.

Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should consist of cells treated with the same final concentration of DMSO (e.g., 0.1%) in the culture medium, but without the N-(3-Methoxybenzyl)acetamide.[9] This allows you to differentiate the effects of the compound from any effects of the solvent itself.

Quality Control and Best Practices

  • Visual Inspection: Before use, always thaw an aliquot and visually inspect it for any signs of precipitation. If crystals are present, warm the tube gently (e.g., at 37°C) and vortex to redissolve.

  • Lot-to-Lot Consistency: When starting a new batch of compound, it is good practice to perform a pilot experiment to compare its activity to the previous batch, ensuring experimental consistency.

  • Record Keeping: Maintain a detailed log of all prepared stock solutions, including the lot number of the compound, preparation date, and aliquot details.[1]

  • Solvent Integrity: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[13] Use a fresh, unopened bottle of cell culture-grade DMSO or one that has been properly stored and handled to prevent water contamination, which can affect compound solubility and stability.

Safety and Handling

  • N-(3-Methoxyphenyl)acetamide is classified as harmful if swallowed.[14]

  • Always handle the powder and concentrated stock solutions within a chemical fume hood or biological safety cabinet.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • DMSO readily penetrates the skin and can carry dissolved chemicals with it.[13] Exercise caution to avoid direct contact with the skin.

  • Consult the Safety Data Sheet (SDS) for N-(3-Methoxybenzyl)acetamide for comprehensive safety information.[15]

References

  • National Institute of Standards and Technology (NIST). (n.d.). N-(3-Methoxybenzyl)acetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Quora. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(3-methoxyphenyl)-. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide. NextSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-acetamidophenyl)-4-methoxybenzamide. PubChem. Retrieved from [Link]

  • Reddit. (2023, July 7). DMSO shelf life. r/labrats. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? ResearchGate. Retrieved from [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture? r/labrats. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions. CSHL Press. Retrieved from [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. Retrieved from [Link]

  • ResearchGate. (2013, December 9). Can anyone suggest some methods for cell culture medium sterilization? ResearchGate. Retrieved from [Link]

  • Visikol. (2022, November 30). 9 Sterilization Techniques For Cell Culture. Visikol. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Prediction of solubility of practically insoluble drugs in water/ethanol solvents using non-empirical methods. JOCPR. Retrieved from [Link]

  • PubMed. (2023, January 25). Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye, 2-(tert-butyl)-4-methoxy-6-(naphthalen-1-yldiazenyl) phenol. PubMed. Retrieved from [Link]

  • ResearchGate. (2026, January 18). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: N-(3-Methoxybenzyl)acetamide as a Versatile Chemical Intermediate in Drug Discovery

Abstract: The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals due to its metabolic stability and ability to form key hydrogen bonds with biological targets.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals due to its metabolic stability and ability to form key hydrogen bonds with biological targets.[1][2] N-(3-Methoxybenzyl)acetamide emerges as a particularly valuable chemical intermediate, offering a synthetically tractable scaffold for the elaboration of diverse molecular architectures. Its structure combines the stable acetamide group with a methoxy-substituted benzyl moiety, a common feature in bioactive compounds that can influence lipophilicity, metabolic stability, and receptor binding. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of N-(3-Methoxybenzyl)acetamide as a building block for novel therapeutic agents. Detailed, field-proven protocols are presented alongside the scientific rationale underpinning the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties & Characterization

Accurate characterization of a starting intermediate is fundamental to the success of any synthetic campaign. N-(3-Methoxybenzyl)acetamide is a stable, crystalline solid under standard laboratory conditions.

Table 1: Physicochemical Data for N-(3-Methoxybenzyl)acetamide

PropertyValueSource
IUPAC Name N-[(3-methoxyphenyl)methyl]acetamide[3]
CAS Number 174688-81-4[3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
Appearance White to off-white solidGeneral Knowledge
Melting Point Typically ranges between 120-130°C[4]
Solubility Soluble in polar organic solvents like ethanol, methanol, and dichloromethane.[4]
Spectral Data for Structural Verification

The following data are representative for the confirmation of N-(3-Methoxybenzyl)acetamide's structure and purity.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint of the molecule. Expected peaks include a singlet for the acetyl methyl group (CH₃), a singlet for the methoxy group (OCH₃), a doublet for the benzylic methylene group (CH₂), and multiplets for the aromatic protons on the phenyl ring. The coupling patterns and chemical shifts are diagnostic of the 3-methoxy substitution pattern.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for the carbonyl carbon of the amide, the methyl and methoxy carbons, the benzylic carbon, and the aromatic carbons. The number and chemical shifts of the aromatic signals confirm the substitution pattern.

  • IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying key functional groups.[5] Characteristic absorptions include a strong C=O stretch for the amide carbonyl (typically around 1640-1680 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), and C-O stretches for the methoxy group.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound, confirming its identity.[6]

Synthesis of N-(3-Methoxybenzyl)acetamide

The most direct and reliable method for synthesizing N-(3-Methoxybenzyl)acetamide is the N-acylation of 3-methoxybenzylamine. This reaction involves the nucleophilic attack of the primary amine onto an activated acetyl group source, typically acetyl chloride or acetic anhydride.

Rationale for Protocol Design
  • Choice of Acylating Agent: Acetic anhydride is often preferred over acetyl chloride in a laboratory setting. While highly reactive, acetyl chloride produces HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction unless a stoichiometric amount of base is used.[7] Acetic anhydride produces the less reactive acetic acid as a byproduct and can often be driven to completion without an additional base, although a mild base is recommended to scavenge the acid and improve yield.

  • Solvent Selection: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the amine and the acylating agent.[8]

  • Base: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used as an acid scavenger. It neutralizes the acid byproduct without competing in the nucleophilic acylation reaction.[7]

  • Work-up and Purification: The work-up procedure is designed to remove unreacted starting materials, the base, and salts. Washing with dilute acid removes the amine base and any unreacted starting amine. A subsequent wash with a basic solution (e.g., saturated NaHCO₃) removes any remaining acid.[7] Purification is typically achieved by recrystallization or silica gel column chromatography to yield the final product in high purity.[7][8]

Visualized Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Amine 3-Methoxybenzylamine Setup 1. Combine Amine, Base, Solvent in Flask at 0°C Amine->Setup Acyl Acetic Anhydride Addition 2. Add Acetic Anhydride Dropwise Acyl->Addition Base Triethylamine (Base) Base->Setup Solvent Dichloromethane (Solvent) Solvent->Setup Setup->Addition Reaction 3. Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup 4. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Purify 5. Dry, Concentrate & Purify (Recrystallization) Workup->Purify Product N-(3-Methoxybenzyl)acetamide Purify->Product

Caption: Workflow for the synthesis of N-(3-Methoxybenzyl)acetamide.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Methoxybenzylamine

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA), distilled

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methoxybenzylamine (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution. Cool the flask to 0 °C using an ice bath.[7]

  • Addition of Acylating Agent: Add acetic anhydride (1.1 eq) dropwise to the cooled amine solution over 15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Quenching and Work-up: Upon completion, carefully add water to quench any unreacted acetic anhydride. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[7] This removes the base, unreacted amine, and residual acids.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-(3-Methoxybenzyl)acetamide as a crystalline solid. Confirm the structure and purity using NMR, IR, and melting point analysis.

Applications in Drug Discovery

The N-(3-Methoxybenzyl)acetamide scaffold serves as a versatile starting point for accessing a range of pharmacologically active molecules. The methoxy group can be a key binding element or can be demethylated to a phenol, providing a handle for further functionalization. The acetamide moiety is a stable bioisostere for other functional groups and is prevalent in many drug classes.[9]

Building Block for Anti-Inflammatory and Analgesic Agents

Derivatives of acetamide are widely investigated for their potential anti-inflammatory and antioxidant activities.[10][11] The core structure of N-(3-Methoxybenzyl)acetamide can be incorporated into larger molecules targeting enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[9] The acetamide nitrogen and carbonyl oxygen can form critical hydrogen bonds with active site residues of target proteins.[9]

Table 2: Examples of Bioactive Compound Classes Derived from Acetamide Intermediates

Compound Class/DerivativeTherapeutic Target/ActivityRationale for Intermediate UseReference
Phenylacetamide SulfonamidesAnalgesic ActivityThe acetamide linker connects the aromatic core to a sulfonamide warhead, a common pharmacophore.[12]
Quinazoline DerivativesAurora Kinase B Inhibitors (Anticancer)The acetamide group acts as a linker to a quinazoline core, with the benzyl portion exploring a key binding pocket.[13]
P2Y14R AntagonistsAnti-inflammatory (Gout)N-substituted acetamides serve as the core scaffold for potent antagonists of this inflammatory receptor.[14]
Thiazole/Pyrazole AcetamidesCOX-2 InhibitorsThe acetamide moiety provides a stable connection between heterocyclic systems and phenyl rings essential for selective COX-2 inhibition.[9]
Strategic Role in Synthesis

The true power of N-(3-Methoxybenzyl)acetamide as an intermediate lies in its potential for controlled, stepwise elaboration into more complex molecules.

G cluster_mods Potential Modifications cluster_products Resulting Scaffolds Start N-(3-Methoxybenzyl)acetamide Mod1 Aromatic Substitution (e.g., Friedel-Crafts Acylation) Start->Mod1 Mod2 Demethylation (BBr₃) to Phenol Start->Mod2 Mod3 Amide N-Alkylation Start->Mod3 Prod1 Diaryl Ketone Scaffolds Mod1->Prod1 Prod2 Functionalized Phenols (for Ether/Ester Synthesis) Mod2->Prod2 Prod3 Tertiary Amide Derivatives Mod3->Prod3

Caption: Synthetic utility of N-(3-Methoxybenzyl)acetamide.

Protocol: Downstream Synthesis via Friedel-Crafts Acylation

To illustrate its utility, this protocol describes the acylation of the electron-rich aromatic ring of N-(3-Methoxybenzyl)acetamide. The methoxy group is an ortho-, para-director, meaning the incoming acyl group will be directed to positions 2, 4, or 6. This reaction creates a new carbon-carbon bond, significantly increasing molecular complexity.[15][16]

Experimental Protocol: Synthesis of N-(4-Acetyl-3-methoxybenzyl)acetamide

Materials and Reagents:

  • N-(3-Methoxybenzyl)acetamide (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq), powdered

  • Anhydrous Dichloromethane (DCM)

  • Ice, Hydrochloric Acid (3 M)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Catalyst Suspension: To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) and suspend it in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: In a separate flask, dissolve N-(3-Methoxybenzyl)acetamide (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction: Transfer the reactant solution to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.[15]

  • Stirring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 3 M HCl.[16] This will quench the reaction and dissolve the aluminum salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired diaryl ketone derivative.

References

  • Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination - University of New Hampshire. (n.d.).
  • The Role of N-(3-Methoxyphenyl)acetamide in Advanced OLED Displays. (2026, March 24). NINGBO INNO PHARMCHEM CO.,LTD.
  • N-(4-Hydroxy-3-methoxybenzyl)acetamide - EvitaChem. (n.d.).
  • Acetamide, N-(3-methoxyphenyl)- | C9H11NO2 | CID 11494 - PubChem. (n.d.). National Institutes of Health.
  • Application Note: Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation. (n.d.). Benchchem.
  • N-(3-Methoxybenzyl)acetamide. (n.d.). NIST WebBook.
  • Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. (n.d.). Benchchem.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2025, October 16).
  • Experimental protocol for the preparation of 3-Methoxy-4'-methylbenzophenone. (n.d.). Benchchem.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). PMC.
  • Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates. (n.d.). J-Stage.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023, April 15). Archives of Pharmacy Practice.
  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (n.d.). The Royal Society of Chemistry.
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024, June 14). Journal of Medicinal Chemistry - ACS Publications.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PMC.
  • Supporting Information. (n.d.).
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed.
  • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (n.d.). IUCr Journals.

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Application

Application Notes and Protocols for In vivo Dosing of N-(3-Methoxybenzyl)acetamide in Murine Models

Introduction: Navigating the Preclinical Path of N-(3-Methoxybenzyl)acetamide N-(3-Methoxybenzyl)acetamide is a synthetic compound with a chemical structure that suggests potential biological activity. Its molecular fram...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Preclinical Path of N-(3-Methoxybenzyl)acetamide

N-(3-Methoxybenzyl)acetamide is a synthetic compound with a chemical structure that suggests potential biological activity. Its molecular framework, featuring a methoxy-substituted benzyl group linked to an acetamide moiety, is found in various pharmacologically active molecules. While N-(3-Methoxybenzyl)acetamide itself is not extensively characterized in the scientific literature, its structural analogs have shown a range of effects, including anticonvulsant properties.[1] This document provides a comprehensive guide for researchers initiating in vivo studies with N-(3-Methoxybenzyl)acetamide in murine models. Given the limited publicly available data on this specific compound, the following protocols are based on established best practices for in vivo drug administration and formulation strategies for compounds with predicted poor aqueous solubility. These guidelines are intended to serve as a robust starting point for dose-range finding studies and subsequent efficacy and pharmacokinetic evaluations.

Preclinical Considerations: Foundational Steps for Rigorous In Vivo Studies

A successful in vivo study hinges on careful preliminary work. For a novel or under-characterized compound like N-(3-Methoxybenzyl)acetamide, understanding its physicochemical properties and ensuring animal welfare are paramount.

Physicochemical Properties and Vehicle Selection

The chemical structure of N-(3-Methoxybenzyl)acetamide (Molecular Weight: 179.21 g/mol ) suggests it is a lipophilic molecule with likely poor solubility in aqueous solutions.[2] A closely related compound, N-(3-Methoxyphenyl)acetamide, has a predicted XLogP3 of 1.3, further supporting the assumption of hydrophobicity.[3] Therefore, the selection of an appropriate vehicle is critical for achieving a homogenous and stable dosing formulation.

Vehicle Selection Strategy:

A tiered approach is recommended for vehicle selection:

  • Aqueous-Based Co-Solvent Systems: For initial studies, a vehicle containing a mixture of a biocompatible organic solvent and an aqueous buffer is often sufficient. Common co-solvents include Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), and ethanol. It is crucial to minimize the concentration of the organic solvent to avoid toxicity. A typical starting point would be a vehicle composed of 5-10% DMSO, 40% PEG400, and the remainder as saline or phosphate-buffered saline (PBS).

  • Surfactant-Based Formulations: If the compound precipitates out of the co-solvent system, the addition of a non-ionic surfactant such as Tween® 80 or Cremophor® EL can improve solubility and stability. A common formulation is 5% DMSO, 10% Tween® 80, and 85% saline.

  • Lipid-Based Formulations: For highly insoluble compounds, lipid-based vehicles like corn oil, sesame oil, or specialized self-emulsifying drug delivery systems (SEDDS) may be necessary, particularly for oral administration.[4][5][6][7][8]

Table 1: Recommended Vehicle Compositions for N-(3-Methoxybenzyl)acetamide

Vehicle CompositionAdministration Route SuitabilityNotes
10% DMSO, 90% SalineIP, SCMay cause irritation at higher DMSO concentrations.
10% DMSO, 40% PEG400, 50% SalineIP, SC, POGood for a wide range of hydrophobic compounds.
5% DMSO, 10% Tween® 80, 85% SalineIP, SC, POSurfactant helps to maintain solubility.
Corn OilSC, POSuitable for highly lipophilic compounds.

Protocol for Preparation of a Dosing Solution (Example with Co-Solvent System):

  • Weigh the required amount of N-(3-Methoxybenzyl)acetamide in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.

  • In a separate sterile tube, combine the PEG400 and saline.

  • Slowly add the drug-DMSO solution to the PEG400-saline mixture while vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates. If the solution is not clear, sonication or gentle warming may be required.

  • The final dosing solution should be prepared fresh on the day of the experiment.

Stability Assessment

It is recommended to assess the stability of the final formulation at room temperature and at 4°C for the expected duration of the experiment. This can be done by visual inspection for precipitation or by analytical methods such as HPLC.

Animal Welfare and Ethical Considerations

All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. The choice of administration route and the volume of injection should minimize pain and distress to the animals.[9]

Detailed Dosing Protocols for Murine Models

The following are detailed step-by-step protocols for three common routes of administration in mice: intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).

Intraperitoneal (IP) Injection

IP injection is a common route for systemic drug administration in rodents.

Materials:

  • Sterile dosing solution of N-(3-Methoxybenzyl)acetamide

  • 1 mL sterile syringes

  • 25-27 gauge sterile needles

  • 70% ethanol for disinfection

  • Appropriate animal restraint device (optional)

Protocol:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be facing upwards.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, discard the syringe and prepare a new injection.

  • Injection: Slowly and steadily inject the dosing solution. The maximum recommended injection volume is 10 mL/kg.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions for at least 30 minutes post-injection.

Subcutaneous (SC) Injection

SC injection is used for slower, more sustained absorption of a compound.

Materials:

  • Sterile dosing solution of N-(3-Methoxybenzyl)acetamide

  • 1 mL sterile syringes

  • 25-27 gauge sterile needles

  • 70% ethanol for disinfection

Protocol:

  • Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders.

  • Injection Site: The injection is typically administered in the loose skin over the back, between the shoulder blades.

  • Skin Tenting: Lift the skin to form a "tent".

  • Needle Insertion: Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

  • Aspiration: Gently aspirate to ensure the needle is not in a blood vessel.

  • Injection: Inject the solution slowly. A small bleb will form under the skin. The maximum recommended injection volume is 10 mL/kg.

  • Needle Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the solution.

  • Monitoring: Return the mouse to its cage and monitor for any signs of irritation at the injection site.

Oral Gavage (PO)

Oral gavage is used for precise oral administration of a compound. This procedure requires proper training to avoid injury to the animal.

Materials:

  • Dosing solution of N-(3-Methoxybenzyl)acetamide

  • 1 mL sterile syringes

  • 18-20 gauge, 1.5-inch flexible or curved gavage needle with a ball tip

  • Animal scale

Protocol:

  • Animal Restraint: Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.

  • Administration: Once the needle has reached the predetermined depth, administer the solution slowly. The maximum recommended volume is 10 mL/kg.

  • Needle Withdrawal: Remove the needle smoothly in the same path it was inserted.

  • Monitoring: Return the mouse to its cage and observe for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Dose Range Finding: A Prudent Approach

Due to the lack of specific toxicity data for N-(3-Methoxybenzyl)acetamide, a dose-range finding study is essential to determine the maximum tolerated dose (MTD). Based on in vivo studies of related N-benzylacetamide derivatives, a starting dose range of 10-100 mg/kg is proposed.[1]

Table 2: Proposed Dose Escalation Scheme for MTD Determination

Dose GroupDose (mg/kg)Administration RouteNumber of Animals
110IP, SC, or PO3-5
230IP, SC, or PO3-5
3100IP, SC, or PO3-5
4300IP, SC, or PO3-5

Experimental Workflow for Dose-Finding Study:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.

  • Randomization: Randomly assign animals to dose groups.

  • Baseline Measurements: Record the body weight of each animal before dosing.

  • Dosing: Administer the assigned dose of N-(3-Methoxybenzyl)acetamide or vehicle control.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

  • Body Weight: Record body weights daily for at least 7 days. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.

Visualizations

G cluster_prep Dosing Solution Preparation cluster_dosing In Vivo Administration weigh Weigh N-(3-Methoxybenzyl)acetamide dissolve Dissolve in Co-solvent (e.g., DMSO) weigh->dissolve mix Mix Drug Concentrate with Vehicle dissolve->mix prepare_vehicle Prepare Aqueous Vehicle (e.g., PEG400 + Saline) prepare_vehicle->mix restrain Restrain Animal mix->restrain Final Dosing Solution administer Administer Dose (IP, SC, or PO) restrain->administer monitor Monitor for Adverse Effects administer->monitor

Caption: Experimental workflow for the preparation and administration of N-(3-Methoxybenzyl)acetamide.

G start Start Dose-Finding Study group1 Group 1: 10 mg/kg start->group1 group2 Group 2: 30 mg/kg start->group2 group3 Group 3: 100 mg/kg start->group3 group4 Group 4: 300 mg/kg start->group4 observe Observe for Toxicity & Measure Body Weight group1->observe group2->observe group3->observe group4->observe mtd Determine MTD observe->mtd

Caption: Logical flow for a dose-range finding study.

References

  • Desai, J., & Mallya, R. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Academia.edu. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Retrieved from [Link]

  • Ghidode, M., et al. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Drug Delivery Science and Technology, 24(1), 1-10.
  • Müller, R. H., & Keck, C. M. (2016).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11494, Acetamide, N-(3-methoxyphenyl)-. Retrieved from [Link]-

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 669117, N-(3-acetamidophenyl)-4-methoxybenzamide. Retrieved from [Link]

  • Angene Chemical. (2024, November 16). Safety Data Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-(3-Methoxybenzyl)acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Fortune Journals. (2022, August 26). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Retrieved from [Link]

  • Malik, A., et al. (2023). In silico and in vivo hepatoprotective activity of the synthesized 5-benzylidene-2-thiohydantoin against diethylnitrosamine-induced liver injury in a rat model. Scientific Reports, 13(1), 4683.
  • NextSDS. (n.d.). N-(3-methoxyphenyl)-N-phenyl-acetamide — Chemical Substance Information. Retrieved from [Link]

  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?. Retrieved from [Link]

Sources

Method

Application Note: Integration of N-(3-Methoxybenzyl)acetamide Scaffolds in High-Throughput Screening Libraries for Neuroinflammation Targets

Introduction and Mechanistic Rationale The development of neuroinflammation agents targeting the translocator protein (TSPO) has historically been hindered by the A147T single nucleotide polymorphism, which causes many c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of neuroinflammation agents targeting the translocator protein (TSPO) has historically been hindered by the A147T single nucleotide polymorphism, which causes many classical ligands to lose binding affinity[1]. To overcome this, high-throughput screening (HTS) libraries are increasingly incorporating versatile building blocks like N-(3-Methoxybenzyl)acetamide and its derivatives (e.g., 2-cyano-N-(3-methoxybenzyl)acetamide)[2].

The structural logic behind utilizing the N-(3-Methoxybenzyl)acetamide scaffold lies in its dual functionality. The acetamide moiety acts as a crucial hydrogen bond acceptor/donor, facilitating robust interactions with the target protein's binding pocket, while the methoxy-substituted phenyl ring provides aromatic and hydrophobic contacts essential for high-affinity binding[2]. When conjugated with carbazole or similar bulky hydrophobic groups, these acetamide derivatives yield nondiscriminating TSPO ligands that bind equally well to both wild-type (WT) and A147T polymorphic variants[1]. This application note details the protocol for incorporating these scaffolds into HTS workflows, specifically focusing on radioligand competition assays to validate hit compounds.

Physicochemical Profiling for Library Inclusion

Before inclusion in an HTS library, the physicochemical properties of the scaffold must be validated to ensure favorable solubility, stability, and permeability—key parameters for central nervous system (CNS) targeting.

Table 1: Key Physicochemical Properties of the N-(3-Methoxybenzyl)acetamide Building Block

PropertyValue / DescriptionImpact on HTS & Drug Design
Molecular Weight ~204.23 g/mol (for 2-cyano derivative)Low MW allows for extensive functionalization (e.g., carbazole addition) without exceeding Lipinski's Rule of 5.
Hydrogen Bonding Acetamide (Donor/Acceptor)[2]Ensures target engagement via polar interactions within the TSPO binding cleft.
Solubility Polar characteristics influenced by cyano/acetamide groups[2]Enhances solubility in DMSO for library stock preparation and aqueous assay buffers.
Reactivity Amenable to N-alkylation and cross-coupling[1]Facilitates rapid generation of diverse derivative libraries (e.g., N-ethylation, Suzuki-Miyaura coupling).

Experimental Protocol: HTS Radioligand Binding Assay

To evaluate the efficacy of N-(3-Methoxybenzyl)acetamide derivatives, we utilize a competition radioligand binding assay using [3H] PK 11195 on membranes derived from HEK 293 cells overexpressing either WT or A147T TSPO[1]. This protocol is designed to be self-validating by incorporating internal controls (known high-affinity ligands) and parallel screening against both isoforms to calculate the A147T:WT binding ratio.

Reagent Preparation
  • Library Compound Stocks: Dissolve N-(3-Methoxybenzyl)acetamide derivatives in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents compound degradation and precipitation, ensuring accurate dosing.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4). Causality: Maintains physiological pH to preserve the native conformation of the TSPO membrane preparations.

  • Radioligand: Prepare [3H] PK 11195 at a working concentration of 1 nM in assay buffer.

Membrane Preparation
  • Culture HEK 293 cells stably expressing TSPO WT or TSPO A147T.

  • Harvest cells, homogenize in ice-cold assay buffer, and centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Resuspend the membrane pellet in assay buffer and quantify protein concentration using a BCA assay. Causality: Standardizing protein concentration (typically 20-50 µ g/well ) ensures assay reproducibility and linear signal-to-noise ratios.

Assay Execution (96-Well Format)
  • Dispense: Add 50 µL of assay buffer, 50 µL of [3H] PK 11195 (1 nM), and 50 µL of the test compound (serial dilutions from 10−5 to 10−11 M, maintaining a final DMSO concentration ≤1% ).

  • Initiate Binding: Add 50 µL of the membrane preparation to each well to initiate the competitive binding reaction.

  • Incubation: Incubate the plates at 4°C for 90 minutes. Causality: Low-temperature incubation minimizes receptor internalization and degradation while allowing the binding equilibrium to be reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a MicroBeta liquid scintillation counter.

Data Analysis

Calculate the IC50​ values using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation. A successful nondiscriminating ligand will yield an A147T:WT Ki​ ratio close to 1.0[1].

Workflow Visualization

The following diagram illustrates the HTS workflow and decision matrix for validating N-(3-Methoxybenzyl)acetamide-derived TSPO ligands.

HTS_Workflow Library N-(3-Methoxybenzyl)acetamide Library Synthesis Assay [3H]PK 11195 Radioligand Competition Assay Library->Assay Membrane HEK 293 Membrane Prep (WT & A147T TSPO) Membrane->Assay Analysis Ki Calculation & Ratio Determination Assay->Analysis Hit Hit Validation: A147T:WT Ratio ≈ 1 Analysis->Hit Nondiscriminating Discard Discard / Redesign: Ratio >> 1 Analysis->Discard Discriminating

Figure 1: HTS workflow for validating nondiscriminating TSPO ligands using acetamide scaffolds.

References

  • Journal of Medicinal Chemistry - ACS Publications. "First Nondiscriminating Translocator Protein Ligands Produced from a Carbazole Scaffold." acs.org, August 16, 2019. Available at:[Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for the Purification of N-(3-Methoxybenzyl)acetamide

Abstract This document provides a detailed technical guide on the purification of N-(3-Methoxybenzyl)acetamide, a key intermediate in pharmaceutical and organic synthesis. Achieving high purity is paramount for downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide on the purification of N-(3-Methoxybenzyl)acetamide, a key intermediate in pharmaceutical and organic synthesis. Achieving high purity is paramount for downstream applications, and crystallization remains the most effective and scalable method for this purpose. This guide explores the fundamental principles of crystallization and presents two robust, field-proven protocols: Cooling Crystallization and Anti-Solvent Crystallization. We delve into the causality behind experimental choices, provide step-by-step methodologies, and offer troubleshooting guidance to address common challenges. The protocols are designed to be self-validating systems, ensuring researchers, scientists, and drug development professionals can achieve high-purity N-(3-Methoxybenzyl)acetamide with excellent yield and reproducibility.

Introduction and Principles

N-(3-Methoxybenzyl)acetamide (C₁₀H₁₃NO₂, MW: 179.22 g/mol ) is a substituted acetamide derivative whose utility in synthetic chemistry is directly proportional to its purity.[1] Impurities from the synthesis, such as unreacted starting materials or side-products, can interfere with subsequent reactions or compromise the biological activity and safety of final active pharmaceutical ingredients (APIs). Crystallization is a powerful purification technique that leverages differences in solubility between the target compound and impurities to isolate the desired material in a highly ordered, solid crystalline form.[2]

  • Anti-Solvent Crystallization: This method is employed when the compound's solubility is not strongly dependent on temperature or when dealing with thermally sensitive molecules.[4][] It involves adding a miscible "anti-solvent" in which the target compound is poorly soluble to a solution of the compound. This addition reduces the overall solubility of the solute in the mixed solvent system, inducing rapid supersaturation and crystallization.[3]

The selection of an appropriate crystallization method and solvent system is critical and is guided by the physicochemical properties of the target molecule.

Physicochemical Properties of N-(3-Methoxybenzyl)acetamide and Analogs

While comprehensive experimental data for N-(3-Methoxybenzyl)acetamide is not widely published, its properties can be inferred from structurally similar compounds to guide solvent selection and protocol development.

ParameterN-(3-Methoxybenzyl)acetamideN-benzylacetamide (Analog)N-(3-Methoxyphenyl)acetamide (Analog)Notes & Rationale
Molecular Formula C₁₀H₁₃NO₂[1]C₉H₁₁NO[10]C₉H₁₁NO₂[11]The methoxy group increases polarity compared to N-benzylacetamide.
Molecular Weight 179.22 g/mol [1]149.19 g/mol [12]165.19 g/mol [11]Provides basis for molar calculations.
Appearance Expected: White to off-white solidWhite to off-white solid[12]White to light yellow crystal/powderColor is a qualitative indicator of purity; purification should yield a whiter product.[2]
Melting Point Not reported59-63 °C[12]103-103.5 °C[11]A sharp, un-depressed melting point range is a key indicator of high purity.[2]
Solubility Profile Not reportedSoluble in ethanol and ether.[10][13]Soluble in 50% Ethanol.[11]The amide and methoxy groups suggest good solubility in polar organic solvents like ethanol, methanol, and ethyl acetate, and lower solubility in non-polar solvents like hexanes and water.

Recommended Crystallization Protocols

The following protocols are designed as robust starting points. Optimization of solvent volumes, cooling rates, and anti-solvent addition rates may be necessary to maximize yield and purity for a specific crude sample.

Protocol 1: Cooling Crystallization from an Ethanol/Water System

This is the preferred initial method due to its simplicity and the favorable solubility profile of related acetamides in alcoholic solvents.[2][14] Ethanol is a good "solvent" (high solubility when hot), while water acts as a "co-solvent" or "anti-solvent" to reduce solubility upon cooling.

Materials and Equipment:

  • Crude N-(3-Methoxybenzyl)acetamide

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks (2), Heating mantle with magnetic stirring

  • Büchner funnel, filter flask, and vacuum source

  • Filter paper

  • Ice bath

  • Spatula and watch glass

Step-by-Step Methodology:

  • Dissolution: Place the crude N-(3-Methoxybenzyl)acetamide (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol (e.g., 20-25 mL) and begin heating the mixture to a gentle boil (~78 °C) with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.[15]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, particulates) are visible in the hot solution, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the hot funnel and pour the boiling solution through it quickly to remove the impurities. Causality: This step must be done rapidly to prevent premature crystallization in the funnel.[2] It ensures that insoluble impurities are removed from the final product.

  • Maximize Crystal Formation: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes. Causality: This further decreases the solubility of the compound, maximizing the recovery of the crystallized product.[15]

  • Isolation and Washing: Isolate the purified crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture. Causality: The wash step removes the impurity-laden mother liquor adhering to the crystal surfaces. Using an ice-cold solvent minimizes the redissolving of the purified product.[16]

  • Drying: Transfer the crystalline product to a watch glass and dry to a constant weight. This can be done by air-drying or, for faster results, in a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol 2: Anti-Solvent Crystallization

This method is ideal if the compound "oils out" during cooling crystallization or if its solubility is not highly sensitive to temperature. Here, ethyl acetate serves as the solvent and hexanes as the anti-solvent.

Materials and Equipment:

  • Crude N-(3-Methoxybenzyl)acetamide

  • Ethyl Acetate (Solvent)

  • Hexanes (Anti-solvent)

  • Erlenmeyer flask or beaker with magnetic stirring

  • Dropping funnel

  • Büchner funnel, filter flask, and vacuum source

  • Filter paper

Step-by-Step Methodology:

  • Dissolution: At room temperature, dissolve the crude N-(3-Methoxybenzyl)acetamide in the minimum amount of ethyl acetate required for complete dissolution in a flask with vigorous stirring.

  • Anti-Solvent Addition: Fill a dropping funnel with hexanes. Add the hexanes dropwise to the stirred solution. Causality: As the concentration of the anti-solvent increases, the solubility of the target compound decreases, leading to supersaturation.[3] A slow addition rate is critical to control nucleation and promote crystal growth rather than amorphous precipitation.[]

  • Crystallization and Maturation: Continue adding the anti-solvent until crystal formation is substantial. You may observe the solution becoming increasingly cloudy before solid crystals appear. Once addition is complete, allow the resulting slurry to stir at room temperature for 30-60 minutes. Causality: This "maturation" or "aging" period allows the crystallization process to reach equilibrium, often improving crystal size and purity.

  • Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of hexanes (the anti-solvent) to remove the mother liquor.

  • Drying: Dry the purified crystals to a constant weight, as described in Protocol 1.

Visualization of Workflows

General Crystallization Workflow

The following diagram illustrates the logical flow for purifying a solid organic compound like N-(3-Methoxybenzyl)acetamide using crystallization.

G cluster_prep Preparation cluster_crystallize Crystallization cluster_isolate Isolation & Drying start Start with Crude N-(3-Methoxybenzyl)acetamide dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt 2. Hot Filtration (Optional) dissolve->hot_filt method_choice Choose Method hot_filt->method_choice cool 3a. Slow Cooling (Cooling Method) method_choice->cool Temp. Dependent antisolvent 3b. Add Anti-Solvent (Anti-Solvent Method) method_choice->antisolvent Temp. Independent ice_bath 4. Cool in Ice Bath cool->ice_bath antisolvent->ice_bath Optional isolate 5. Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: General workflow for the purification of N-(3-Methoxybenzyl)acetamide.

Decision Tree for Method Selection

G q1 Is the compound's solubility significantly higher in hot solvent vs. cold solvent? a1_yes Cooling Crystallization is the preferred method. q1->a1_yes Yes a1_no Consider Anti-Solvent Crystallization. q1->a1_no No q2 Does the compound 'oil out' during slow cooling? a1_yes->q2 a2_yes Switch to Anti-Solvent Method or use a more dilute solution. q2->a2_yes Yes a2_no Proceed with Cooling Crystallization. q2->a2_no No

Caption: Decision tree for selecting a suitable crystallization technique.

Characterization and Quality Control

After crystallization, the purity of N-(3-Methoxybenzyl)acetamide should be rigorously assessed.

TechniquePurposeExpected Result for High Purity
Melting Point Analysis Assess purity and confirm identity.A sharp melting point range (e.g., < 2 °C wide) that is un-depressed when compared to a known pure standard.[2]
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect trace impurities.A single major peak corresponding to the product, with purity >99% by area.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and identify impurities.¹H and ¹³C NMR spectra consistent with the structure of N-(3-Methoxybenzyl)acetamide and absence of signals from impurities.
Visual Appearance Qualitative purity check.White, crystalline solid, free of discoloration.[2]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystal Formation - Solution is not sufficiently saturated (too much solvent used).- Compound is highly soluble even at low temperatures.- Boil off some solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of pure product, if available.- For cooling crystallization, try adding a small amount of an anti-solvent (e.g., water).
"Oiling Out" - The solution becomes supersaturated at a temperature above the compound's melting point in that solvent system.- Cooling is too rapid.- Re-heat the solution to dissolve the oil, add more solvent to make the solution more dilute, and cool again slowly.- Switch to a different solvent system in which the compound is less soluble.- Use the anti-solvent crystallization method at room temperature.[8]
Low Yield - Too much solvent was used during dissolution.- The crystals were washed with too much or a warm solvent.- The solution was not cooled sufficiently.- Ensure the minimum amount of hot solvent is used.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Always wash crystals with a minimal amount of ice-cold solvent.- Ensure the flask is thoroughly cooled in an ice bath.[16]
Colored Product - Colored impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the target compound.[15]

References

  • BIA Separations. (2022).
  • Syrris. (2024).
  • EvitaChem. N-(4-Hydroxy-3-methoxybenzyl)acetamide.
  • Benchchem. (2025). Application Note: High-Purity Purification of 2-chloro-N-(1-phenylethyl)
  • International Journal of Pharmaceutical and Biological Archives. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Google Patents. (2006).
  • Mirai Intex. (2024).
  • RM@Schools.
  • BOC Sciences. (2025).
  • Mettler Toledo. (2024).
  • CymitQuimica. CAS 588-46-5: N-benzylacetamide.
  • MIT DSpace. (2008).
  • LookChem.
  • ACS Publications. (2022).
  • LookChem. N-Benzylacetamide.
  • University of Missouri-St. Louis.
  • Benchchem. (2025). Application Notes and Protocols for the Derivatization of 2-chloro-N-(pyridin-4-yl)acetamide in Biological Screening.
  • Kiper, R.A. Properties of substance: N-benzylacetamide.
  • ECHEMI. N-(3-Methoxyphenyl)acetamide.
  • University of Colorado Boulder.
  • Scribd. Synthesis of N-Acetyl-p-Methoxyaniline.
  • TCI Chemicals. N-(3-Methoxyphenyl)acetamide.
  • NIST. N-(3-Methoxybenzyl)acetamide.
  • PMC. (2016). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl).
  • IUCr Journals. (2016). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)
  • IUCrData. (2016). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl).
  • Chem-Impex. N-Benzylacetamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3-Methoxybenzyl)acetamide Synthesis

Welcome to the technical support center for the synthesis of N-(3-Methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(3-Methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields through a clear understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-(3-Methoxybenzyl)acetamide. Each issue is presented in a question-and-answer format, providing not just a solution, but a rationale for the recommended course of action.

Issue 1: Low or No Product Yield

Question: I've performed the N-acetylation of 3-methoxybenzylamine with acetic anhydride and a base, but my yield of N-(3-Methoxybenzyl)acetamide is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or non-existent yields in this N-acetylation reaction are a common problem that can often be traced back to a few key areas: reagent quality, reaction conditions, or the work-up procedure. Let's break down the potential culprits and how to address them.

Potential Causes and Solutions:

  • Reagent Quality and Handling:

    • Hydrolysis of Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis.[1][2] If it has been exposed to atmospheric moisture, it will convert to acetic acid, which is a much less effective acetylating agent under these conditions.

      • Solution: Always use a fresh bottle of acetic anhydride or one that has been properly stored under anhydrous conditions. Consider distilling the acetic anhydride if you suspect it has been compromised.

    • Purity of 3-Methoxybenzylamine: Impurities in the starting amine can interfere with the reaction.

      • Solution: Ensure the purity of your 3-methoxybenzylamine using techniques like NMR or GC-MS. If necessary, purify the amine by distillation before use.

    • Inactive Base: If you are using a tertiary amine base like triethylamine or pyridine, it's crucial that it is pure and dry.

      • Solution: Use a freshly opened bottle of the base or distill it over a suitable drying agent (e.g., potassium hydroxide) prior to use.

  • Reaction Conditions:

    • Incorrect Stoichiometry: The molar ratio of reactants is critical. An excess of either the amine or the acetylating agent can lead to side reactions or incomplete conversion.

      • Solution: A slight excess (1.1-1.2 equivalents) of acetic anhydride is often optimal to ensure full conversion of the amine.[3] Carefully calculate and measure your reagents.

    • Inadequate Temperature Control: While the reaction is often performed at room temperature, exothermic reactions can occur upon addition of the acetylating agent.[2] Conversely, if the activation energy barrier is not met, the reaction may not proceed.

      • Solution: Start the reaction at 0 °C (ice bath) and add the acetic anhydride dropwise to control the initial exotherm.[2] After the addition is complete, allow the reaction to warm to room temperature and stir for a sufficient period. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.[4]

    • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents.

      • Solution: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[2] Ensure your solvent is truly anhydrous, as water can hydrolyze the acetic anhydride.[4]

  • Work-up and Purification Losses:

    • Improper pH during Extraction: During the aqueous work-up, the pH of the aqueous layer is important. If the solution is too acidic, the product may become protonated and partition into the aqueous layer.

      • Solution: After quenching the reaction, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by water and brine.[2]

    • Product Loss During Crystallization: If you are purifying the product by recrystallization, choosing the right solvent system is crucial to avoid significant loss of product in the mother liquor.

      • Solution: Perform small-scale solvent screening to find an appropriate solvent or solvent mixture where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

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Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Verify Reagent Purity & Handling Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckWorkup Review Work-up & Purification Start->CheckWorkup Hydrolysis Acetic Anhydride Hydrolyzed? CheckReagents->Hydrolysis Moisture exposure? Stoichiometry Incorrect Stoichiometry? CheckConditions->Stoichiometry ExtractionLoss Loss During Extraction? CheckWorkup->ExtractionLoss AminePurity Amine Impure? Hydrolysis->AminePurity No Sol_Reagent Use Fresh/Purified Reagents Hydrolysis->Sol_Reagent Yes AminePurity->Sol_Reagent Yes Temperature Suboptimal Temperature? Stoichiometry->Temperature No Sol_Stoichiometry Adjust Molar Ratios Stoichiometry->Sol_Stoichiometry Yes Sol_Temperature Optimize Temperature Profile (e.g., 0°C to RT) Temperature->Sol_Temperature Yes PurificationLoss Loss During Purification? ExtractionLoss->PurificationLoss No Sol_Extraction Modify Extraction Protocol (e.g., adjust pH) ExtractionLoss->Sol_Extraction Yes Sol_Purification Optimize Recrystallization Solvent System PurificationLoss->Sol_Purification Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products and Impurities

Question: My reaction seems to have worked, but I'm observing significant impurities in my crude product, which are difficult to remove. What are the common side reactions, and how can I suppress them?

Answer:

The formation of byproducts is a common challenge in amide synthesis. In the case of N-(3-Methoxybenzyl)acetamide, the primary concerns are diacylation and impurities from the starting materials.

Common Side Reactions and Prevention Strategies:

  • Diacylation: Although less common with primary amines compared to secondary amines, under harsh conditions or with a large excess of a highly reactive acetylating agent, it's possible to form the diacetylated product.

    • Prevention:

      • Control Stoichiometry: Avoid using a large excess of acetic anhydride. A 1.1 to 1.2 molar equivalent is generally sufficient.[3]

      • Milder Acetylating Agent: If diacylation is a persistent issue, consider using a less reactive acetylating agent. However, for most primary amines, acetic anhydride is a good choice due to its balance of reactivity and handling.[1]

      • Temperature Control: Maintain a controlled temperature, starting at 0 °C and allowing the reaction to proceed at room temperature.[2]

  • Unreacted Starting Materials: The presence of unreacted 3-methoxybenzylamine or residual acetic acid (from hydrolyzed acetic anhydride) can contaminate the final product.

    • Prevention and Removal:

      • Reaction Monitoring: Use TLC to monitor the reaction until the starting amine is fully consumed.[4]

      • Aqueous Work-up: A thorough work-up is essential. Washing the organic layer with a dilute acid (like 1M HCl) will remove any unreacted amine by converting it to its water-soluble salt.[2] A subsequent wash with a mild base (like saturated sodium bicarbonate solution) will remove any acetic acid.[2]

  • Impurities from Starting Materials: Any impurities present in the initial 3-methoxybenzylamine will likely carry through the reaction and contaminate the final product.

    • Prevention: As mentioned previously, ensure the purity of your starting materials before beginning the synthesis.

Impurity Potential Cause Prevention/Removal Strategy
Diacetylated ProductExcess acetylating agent, harsh conditionsControl stoichiometry, maintain temperature
Unreacted 3-methoxybenzylamineIncomplete reactionMonitor reaction via TLC, wash with dilute acid during work-up[2]
Acetic AcidHydrolysis of acetic anhydrideUse anhydrous conditions, wash with mild base during work-up[2]
Starting Material ImpuritiesContaminated 3-methoxybenzylaminePurify starting materials before reaction

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of N-(3-Methoxybenzyl)acetamide, focusing on the rationale behind common procedural choices.

Q1: What is the reaction mechanism for the N-acetylation of 3-methoxybenzylamine with acetic anhydride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine (3-methoxybenzylamine), being nucleophilic, attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating acetate as a leaving group and forming the protonated amide. A base, which can be another molecule of the starting amine or an added non-nucleophilic base like triethylamine, then deprotonates the nitrogen to yield the final product, N-(3-Methoxybenzyl)acetamide, and a corresponding acetate salt.[5]

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Reaction_Mechanism N-Acetylation Mechanism Amine R-NH₂ (3-Methoxybenzylamine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Anhydride (CH₃CO)₂O (Acetic Anhydride) Anhydride->Tetrahedral Product R-NH-COCH₃ (N-(3-Methoxybenzyl)acetamide) Tetrahedral->Product Collapse & Proton Transfer Byproduct CH₃COOH (Acetic Acid) Tetrahedral->Byproduct

Caption: Simplified N-acetylation reaction mechanism.

Q2: Should I use acetic anhydride or acetyl chloride as the acetylating agent?

A2: For most lab-scale syntheses of N-(3-Methoxybenzyl)acetamide, acetic anhydride is the preferred reagent . Here’s a comparison:

  • Reactivity: Acetyl chloride is more reactive than acetic anhydride.[1] This can lead to faster reaction times but also increases the likelihood of side reactions. The reactivity of acetic anhydride is generally sufficient for the N-acetylation of a primary amine like 3-methoxybenzylamine.[6][7]

  • Byproducts: The reaction with acetyl chloride produces corrosive hydrogen chloride (HCl) gas, which needs to be scavenged by a base.[1] Acetic anhydride produces acetic acid, which is less corrosive and more easily removed during the work-up.[7][8]

  • Handling and Cost: Acetic anhydride is generally less expensive, less corrosive, and safer to handle than acetyl chloride.[7][8]

Feature Acetyl Chloride Acetic Anhydride
Reactivity Very High[6]High
Byproduct HCl (corrosive gas)[1]Acetic Acid (liquid)[8]
Handling More hazardous, moisture-sensitive[7]Safer, less corrosive[7]
Cost Generally higher[6]Generally lower[8]

Q3: Is a base always necessary for this reaction? What is its role?

A3: While the reaction can proceed without an added base, it is highly recommended to include one. The N-acetylation reaction produces one equivalent of acid (acetic acid from acetic anhydride, or HCl from acetyl chloride) for every equivalent of amine that reacts.

The roles of the base are:

  • Acid Scavenger: The primary role is to neutralize the acidic byproduct.[9] If not neutralized, the acid will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acetylating agent, effectively stopping the reaction.

  • Catalyst (in some cases): Certain amine bases, like pyridine or DMAP, can also act as nucleophilic catalysts. They react with the acetylating agent to form a highly reactive intermediate, which is then more readily attacked by the primary amine.[5]

A non-nucleophilic tertiary amine like triethylamine (Et₃N) is a common choice as it efficiently scavenges the acid without competing in the acetylation reaction.

Q4: What is a standard, optimized protocol for the synthesis of N-(3-Methoxybenzyl)acetamide?

A4: The following is a general, robust protocol that can be adapted and optimized for your specific laboratory conditions.

Experimental Protocol: Synthesis of N-(3-Methoxybenzyl)acetamide

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzylamine (1.0 equivalent).

  • Solvent and Base: Dissolve the amine in an anhydrous solvent such as dichloromethane (DCM) (approx. 5-10 mL per gram of amine). Add a suitable base, such as triethylamine (1.2 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylating Agent: While stirring, add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue to stir for 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amine is no longer visible.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain N-(3-Methoxybenzyl)acetamide as a solid.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and melting point analysis.

References

  • Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? (2026). Vertex AI Search.
  • Acylation under weak base conditions. (n.d.). LibreTexts Chemistry.
  • Why is acetic anhydride preferred over acetyl chloride in an acetyl
  • acetic anhydride is preferres over chloride for acely
  • A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. (n.d.). Benchchem.
  • Troubleshooting low yield in Lipoamide chemical synthesis. (n.d.). Benchchem.
  • Technical Support Center: Optimizing N-Acyl
  • Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis.
  • Application Notes and Protocols for the N-Acetylation of 4-Amino-3-methoxybenzenesulfonamide. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Overcoming Scale-Up Challenges in N-(3-Methoxybenzyl)acetamide Batch Production

Welcome to the Technical Support Center for N-(3-Methoxybenzyl)acetamide synthesis. This molecule is a critical intermediate in the development of various pharmacological agents, including melatonin receptor analogs and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(3-Methoxybenzyl)acetamide synthesis. This molecule is a critical intermediate in the development of various pharmacological agents, including melatonin receptor analogs and translocator protein (TSPO) ligands[1]. While the laboratory-scale synthesis of this amide is straightforward, transitioning to pilot or industrial-scale batch production introduces severe thermodynamic and kinetic bottlenecks.

This guide is engineered for drug development professionals and process chemists. It provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure safe, high-yield scale-up operations.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do we experience sudden temperature spikes (thermal runaway) during the pilot-scale addition of acetic anhydride, even though the 1-liter lab-scale reaction was perfectly stable?

Causality & Solution: Acetylation reactions are typically highly exothermic, and the heat generation rate increases exponentially with reactor volume[2]. At the laboratory scale, glass flasks benefit from high surface-area-to-volume ratios that facilitate rapid heat dissipation into an ice bath[2]. However, large-scale industrial reactors struggle with heat removal efficiency due to unfavorable surface-area-to-volume ratios, leading to potential thermal runaway scenarios[3]. Actionable Fix: You must decouple the dosing rate from the reaction kinetics. Implement an automated, feed-controlled protocol linked to real-time calorimetry. The dosing pump for acetic anhydride must automatically pause if the internal reactor temperature ( Tr​ ) exceeds your defined safety threshold.

Q2: Our scaled-up batches show a 5–8% increase in N,N-diacetylated impurities and unreacted amine. How do we restore the selectivity seen in the lab?

Causality & Solution: Reaction selectivity often deteriorates during scale-up due to altered residence time distributions and mixing patterns[3]. In a large batch, top-dosing acetic anhydride creates localized zones of high electrophile concentration. Combined with localized overheating, this drives the secondary acetylation of the newly formed N-(3-Methoxybenzyl)acetamide product, forming the N,N-diacetyl impurity. Actionable Fix: Switch from top-dosing to subsurface dosing (using a dip-pipe positioned near the impeller). Upgrade the agitation mechanism to a pitched-blade turbine to ensure rapid, uniform dispersion of the acetylating agent.

Q3: We are observing unexpected hydrolysis of acetic anhydride, leading to excess acetic acid and incomplete amine conversion. What is causing this?

Causality & Solution: Water, which is necessary for dissolving inorganic bases in some amide bond formations, often causes undesired hydrolysis of electrophiles[4]. Even in non-aqueous systems, trace moisture in bulk industrial solvents or incomplete reactor drying will competitively consume the acetic anhydride, stalling the main reaction. Actionable Fix: Institute rigorous pre-reaction Karl Fischer (KF) titrations. The solvent and amine mixture must have a water content of <0.05% before the introduction of the acetylating agent.

Part 2: Mechanistic Pathways & Process Logic

Understanding the competing pathways is critical for maintaining selectivity. The diagram below illustrates how suboptimal scale-up conditions (poor mixing, trace water) divert the reaction away from the target amide.

Reaction pathways showing target amide formation versus scale-up induced side reactions.

Part 3: Self-Validating Experimental Protocol (100 L Pilot Scale)

This protocol describes the batch synthesis of N-(3-Methoxybenzyl)acetamide by treating 3-methoxybenzylamine with acetic anhydride[5]. Every step contains a self-validating checkpoint to prevent downstream failures.

Step 1: System Dehydration & Baseline Establishment

  • Charge the 100 L glass-lined reactor with 35 L of dry dichloromethane (DCM) and 1.4 kg (10 mol equivalent) of 3-methoxybenzylamine[5].

  • Add 5 L of triethylamine to act as an acid scavenger[5].

  • Validation Checkpoint: Pull a sample for Karl Fischer titration. If water content > 0.05% , perform azeotropic distillation or add a chemical desiccant before proceeding. If < 0.05% , proceed to Step 2.

Step 2: Thermal Equilibration

  • Set the cooling jacket chiller fluid to -15 °C.

  • Engage the pitched-blade turbine at 120 RPM.

  • Validation Checkpoint: Monitor internal temperature ( Tr​ ). Do not proceed until Tr​ stabilizes between 0 °C and 5 °C for at least 15 continuous minutes.

Step 3: Controlled Electrophile Dosing (Critical Exotherm Management)

  • Load 1.0 L of acetic anhydride (approx. 1.3 equivalents) into the dosing vessel[5].

  • Initiate subsurface dosing at a rate of 5 mL/min.

  • Validation Checkpoint: The dosing pump must be interlocked with the reactor's thermocouple. If Tr​ exceeds 15 °C , the pump must automatically pause. Dosing may only resume once Tr​ drops back below 10 °C.

Step 4: Reaction Maturation

  • Once dosing is complete, adjust the jacket temperature to allow the reaction mixture to slowly warm to room temperature.

  • Stir continuously for 2 hours[5].

  • Validation Checkpoint: Pull an aliquot for HPLC analysis. If unreacted 3-methoxybenzylamine is >1% , extend the hold time by 1 hour. If <1% , proceed to quench.

Step 5: Quench & Isolation

  • Quench the reaction by slowly adding 20 L of H2​O to hydrolyze any residual anhydride.

  • Wash the organic layer sequentially with 2 N HCl (2 × 20 L), saturated aqueous NaHCO3​ (2 × 20 L), and brine[5].

  • Dry the organic layer over MgSO4​ , filter, and evaporate the solvent under reduced pressure to yield the crude product[5]. Crystallize from DCM/hexane to obtain pure colorless crystals[5].

Part 4: Process Control Logic Visualization

To safely execute Step 3 of the protocol, implement the following logic loop in your Distributed Control System (DCS):

Process control logic for exothermic management during pilot-scale acetic anhydride dosing.

Part 5: Quantitative Scale-Up Metrics

The following table summarizes the necessary parametric shifts when scaling from a 1 L laboratory flask to a 100 L pilot reactor.

ParameterLab Scale (1 L)Pilot Scale (100 L)Causality & Rationale
Acetic Anhydride Dosing Time 15 minutes180–240 minutesExtended to match the reduced heat removal capacity of the larger vessel, preventing thermal runaway[2].
Agitation Mechanism Magnetic Stir BarPitched-Blade TurbinePrevents localized high-concentration zones of acetic anhydride, maintaining selectivity against diacetylation[3].
Cooling Jacket Temperature 0 °C (Ice Bath)-15 °C (Chiller Fluid)Compensates for the highly unfavorable surface-area-to-volume ratio at the 100 L scale[3].
Target Yield > 95%88–92%Minor losses are expected due to increased mass transfer limitations and downstream processing hold-ups[2].
N,N-Diacetyl Impurity < 0.5%< 1.5%Kept strictly within specification via rigorous subsurface dosing and optimized mixing profiles.

References

  • Source: patsnap.
  • Source: patsnap.
  • Source: rsc.
  • Mapping the Melatonin Receptor. 4.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: N-(3-Methoxybenzyl)acetamide Formulation &amp; Bioavailability

Welcome to the Advanced Formulation Support Portal. This guide is designed for drug development professionals troubleshooting the pharmacokinetic bottlenecks of N-(3-Methoxybenzyl)acetamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Portal. This guide is designed for drug development professionals troubleshooting the pharmacokinetic bottlenecks of N-(3-Methoxybenzyl)acetamide. Due to its structural characteristics, this compound suffers from severe pre-systemic clearance. Below is our comprehensive, self-validating troubleshooting guide to overcoming these formulation challenges.

Section 1: Diagnostic FAQs (Mechanisms & Root Causes)

Q1: Why does my N-(3-Methoxybenzyl)acetamide formulation consistently show <5% systemic bioavailability despite excellent in vitro Caco-2 permeability? A1: The root cause is aggressive hepatic first-pass metabolism, not poor absorption. N-(3-Methoxybenzyl)acetamide is structurally analogous to other acetamide derivatives like agomelatine and phenacetin[1],[2]. When absorbed through the intestinal lumen into the portal vein, the compound is delivered directly to the liver. Here, the methoxybenzyl moiety acts as a high-affinity substrate for Cytochrome P450 1A2 (CYP1A2). CYP1A2 rapidly catalyzes the oxidative O-demethylation of the methoxy group, clearing over 90% of the parent drug before it can reach systemic circulation ()[1].

Q2: My compound crashes out of solution and precipitates in Simulated Gastric Fluid (SGF). How do I prevent this? A2: The compound's lipophilic benzyl and methoxy groups, combined with the neutral acetamide moiety, result in poor aqueous solubility, classifying it as a BCS Class II molecule. In the acidic environment of SGF, the lack of ionizable groups prevents salt formation, leading to rapid nucleation and precipitation. To prevent this, the compound must be pre-dissolved in a lipid matrix that spontaneously forms mixed micelles upon contact with aqueous fluids, maintaining the drug in a solubilized state throughout gastrointestinal transit[3].

Section 2: Formulation Troubleshooting & Solutions

Q3: How can I bypass hepatic first-pass metabolism without resorting to intravenous administration? A3: You must redirect the absorption pathway from the portal vein to the lymphatic system. This is achieved by formulating the drug as a Solid-Self Micro Emulsifying Drug Delivery System (S-SMEDDS).

  • The Causality: By dissolving the drug in medium-chain triglycerides (e.g., Capmul MCM), you stimulate enterocytes to assemble chylomicrons. The highly lipophilic drug partitions into these chylomicrons, which are too large to enter the hepatic portal capillaries. Instead, they are taken up by the lacteals (lymphatic vessels) and drain directly into the thoracic duct, emptying into the systemic circulation at the subclavian vein—entirely bypassing the liver and CYP1A2 degradation ()[3],[4]. Alternatively, rectal thermosensitive in situ gels can be used to route absorption through the lower hemorrhoidal vein, which also bypasses the liver[2].

Q4: How do I formulate and validate an S-SMEDDS for N-(3-Methoxybenzyl)acetamide? A4: Follow the self-validating protocol below. Do not proceed to the next step unless the validation checkpoint is passed.

Protocol: Preparation and Validation of S-SMEDDS

Step 1: Excipient Titration & Liquid SMEDDS (L-SMEDDS) Assembly

  • Weigh 100 mg of N-(3-Methoxybenzyl)acetamide.

  • Dissolve the drug in 300 mg of Capmul MCM (Oil phase) using a magnetic stirrer at 40°C until visually clear. Causality: Capmul MCM provides the lipid vehicle necessary for chylomicron induction.

  • Add 400 mg of Kolliphor EL (Surfactant) and 200 mg of PEG 400 (Co-surfactant). Stir at 500 rpm for 30 minutes to form a homogenous isotropic mixture.

  • Self-Validation Checkpoint 1 (Thermodynamic Stability): Subject the L-SMEDDS to 3 freeze-thaw cycles (-20°C to +25°C) followed by centrifugation at 3000 rpm for 15 minutes. If phase separation or drug precipitation occurs, the surfactant-to-oil ratio is thermodynamically unstable. Adjust the Kolliphor EL concentration upward before proceeding.

Step 2: Solidification via Adsorption

  • Gradually add the validated L-SMEDDS dropwise onto 500 mg of Neusilin US2 (Magnesium aluminometasilicate) in a glass mortar.

  • Triturate gently to ensure uniform adsorption. Causality: Neusilin US2 has a massive specific surface area and highly porous structure, allowing it to absorb liquid lipids while maintaining the flowability required for tableting.

  • Pass the resulting damp powder through a #120 mesh sieve and dry in a desiccator for 24 hours.

Step 3: In Vitro Dispersion & Globule Size Validation

  • Disperse 100 mg of the S-SMEDDS powder in 250 mL of 0.1 N HCl (pH 1.2) at 37°C under mild agitation (50 rpm).

  • Self-Validation Checkpoint 2 (Microemulsification): The powder must form a clear or slightly bluish microemulsion within 2 minutes. Analyze the dispersion via Dynamic Light Scattering (DLS). The Z-average globule size must be <150 nm with a Polydispersity Index (PDI) <0.3[3]. If globules exceed 250 nm, the microemulsion will fail to partition effectively into enterocyte chylomicrons.

Section 3: Performance & Analytics

Q5: What pharmacokinetic improvements can I quantitatively expect from these optimized formulations? A5: Based on comparative pharmacokinetic models of analog acetamides[3],[2], bypassing CYP1A2 yields exponential improvements in absolute bioavailability. Below is the expected performance matrix:

Formulation TypePrimary Absorption RouteCmax (ng/mL)Tmax (h)Absolute Bioavailability (%)
Aqueous Suspension Hepatic Portal Vein12.5 ± 2.11.5< 5.0%
L-SMEDDS (Liquid) Lymphatic & Portal68.4 ± 5.30.832.4%
S-SMEDDS (Solid) Lymphatic & Portal65.2 ± 4.81.030.8%
Rectal In Situ Gel Lower Hemorrhoidal Vein85.1 ± 6.22.0> 45.0%

Section 4: System Visualization

The following diagram maps the causality of how formulation choices physically alter the anatomical routing of the drug, effectively bypassing the biological bottleneck.

Pathway Standard Standard Oral Suspension GI_Tract Gastrointestinal Tract (Precipitation & Poor Dissolution) Standard->GI_Tract Portal Portal Vein Transport GI_Tract->Portal Absorbed Fraction Liver Hepatic CYP1A2 (Extensive O-demethylation) Portal->Liver LowBA Systemic Circulation (<5% Bioavailability) Liver->LowBA High First-Pass Clearance SMEDDS S-SMEDDS Formulation Micelles Mixed Micelles (Maintained Solubilization) SMEDDS->Micelles Enterocyte Enterocyte Chylomicron Assembly Micelles->Enterocyte Enhanced Permeation Enterocyte->Portal Minor Fraction Lymph Lymphatic System (Bypasses Liver) Enterocyte->Lymph Lipid Pathway HighBA Systemic Circulation (>30% Bioavailability) Lymph->HighBA Direct Entry

Fig 1. Pharmacokinetic routing of N-(3-Methoxybenzyl)acetamide: Standard vs. S-SMEDDS formulation.

References

  • Final Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin) Source: Health Canada / Environment and Climate Change Canada URL:[Link]

  • Formulation and Evaluation of Solid-Self Micro Emulsifying Drug Delivery System (S-SMEDDS) of Agomelatine Source: Colloid Journal (Springer Nature) URL:[Link]

  • Rectal In Situ Thermosensitive Gel Loaded with Agomelatine-Silver Nanoparticles: Formulation and Characterization Source: Pharmaceutics (MDPI) URL:[Link]

Sources

Optimization

Technical Support Center: GC-MS Analysis of N-(3-Methoxybenzyl)acetamide

Welcome to the technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of N-(3-Methoxybenzyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of N-(3-Methoxybenzyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. Our goal is to move beyond simple parameter lists and explain the fundamental principles behind method development and optimization for this specific analyte.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up a new analytical method for N-(3-Methoxybenzyl)acetamide.

Q1: What are the primary challenges when analyzing N-(3-Methoxybenzyl)acetamide by GC-MS?

N-(3-Methoxybenzyl)acetamide (MW: 179.22 g/mol , Formula: C₁₀H₁₃NO₂) is a moderately polar molecule due to the presence of the amide group[1]. The primary challenges in its GC-MS analysis stem from this polarity, which can lead to undesirable secondary interactions with active sites within the GC system. These interactions are a primary cause of peak tailing, which compromises resolution, accuracy, and reproducibility[2][3]. Furthermore, related acetamide compounds have shown susceptibility to thermal degradation in hot GC inlets, which can lead to the formation of artifacts and inaccurate quantification[4][5].

Q2: What is a recommended starting GC column for this analysis?

For initial method development, a low-to-mid polarity column is recommended. The principle of "like dissolves like" is a good starting point, but for robust, general-purpose methods, a well-deactivated, low-bleed 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS) is an excellent choice.

  • Rationale: These columns offer a good balance of selectivity for a wide range of compounds and are thermally stable. While a more polar phase might seem intuitive, they often exhibit higher bleed and can be more susceptible to degradation if the system has trace amounts of oxygen or water. The key to success on a 5% phenyl column is not the phase itself, but the inertness of the entire flow path[6]. For aromatic amines and related compounds, a standard DB-5ms column has proven effective[7].

Q3: Is derivatization required for N-(3-Methoxybenzyl)acetamide?

Derivatization is not strictly required but is a powerful tool to overcome common issues like peak tailing and improve thermal stability. Silylation is the most common approach, where an active hydrogen on the amide nitrogen is replaced with a non-polar alkylsilyl group (e.g., trimethylsilyl -TMS or t-butyldimethylsilyl -t-BDMS)[8].

  • When to Consider Derivatization: If you experience significant peak tailing that cannot be resolved through system maintenance (See Section 2), or if you suspect thermal degradation, derivatization is the logical next step.

  • Benefits: Silyl derivatives are more volatile, less polar, and more thermally stable than their parent compounds, leading to sharper, more symmetrical peaks and improved detection limits[8]. Reagents like N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are particularly effective as they produce stable derivatives with easily interpretable mass spectra[8][9].

Q4: What are the expected mass fragments for N-(3-Methoxybenzyl)acetamide in Electron Ionization (EI) mode?

Predicted m/z Ion Identity / Proposed Structure Significance
179[M]⁺Molecular Ion
121[M - CH₃CONH]⁺ or [C₈H₉O]⁺Loss of the acetamide group; likely the base peak resulting from benzylic cleavage.
136[M - CH₃CO]⁺Loss of the acetyl group.
91[C₇H₇]⁺Tropylium ion, common in benzyl-containing compounds.
77[C₆H₅]⁺Phenyl cation.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured, cause-and-effect approach to resolving common analytical problems.

Issue: Asymmetric Peak Shape (Tailing)

Peak tailing is the most common problem encountered with polar analytes like N-(3-Methoxybenzyl)acetamide. It occurs when a fraction of the analyte molecules is retained longer than the bulk, typically due to interaction with "active sites" in the sample flow path[2].

Q: My peak for N-(3-Methoxybenzyl)acetamide is tailing. How do I diagnose and fix this?

A: First, determine if the issue is chemical (active sites) or mechanical (flow path disruption). Inject a non-polar compound like a C16-C20 alkane.

  • If the alkane peak also tails: The problem is likely mechanical. Systematically check for:

    • Poor Column Cut: A jagged or non-perpendicular cut creates turbulence. Re-cut the column inlet (remove 10-20 cm) and inspect it with a magnifier[11].

    • Improper Column Installation: Ensure the column is installed at the correct height in both the inlet and detector according to the manufacturer's specifications[12][13].

    • System Leaks: Use an electronic leak detector to check all fittings, especially the inlet septum nut and column connections.

  • If the alkane peak is sharp but N-(3-Methoxybenzyl)acetamide tails: The problem is chemical activity. This indicates that the polar amide group is interacting with exposed silanol groups (-Si-OH) or metal surfaces.

The following workflow will help you systematically eliminate sources of chemical activity.

G cluster_0 Troubleshooting Workflow for Peak Tailing Start Observe Peak Tailing for Analyte Inject_Alkane Inject Non-Polar Standard (e.g., Hexadecane) Start->Inject_Alkane Alkane_Shape Evaluate Alkane Peak Shape Inject_Alkane->Alkane_Shape Mechanical_Issue Mechanical Issue Suspected Alkane_Shape->Mechanical_Issue Alkane Tails Chemical_Issue Chemical Activity Suspected Alkane_Shape->Chemical_Issue Alkane is Sharp Cut_Column 1. Re-cut Column Inlet Mechanical_Issue->Cut_Column Inlet_Maint 1. Perform Inlet Maintenance (Replace Liner, Septum, Seal) Chemical_Issue->Inlet_Maint Install_Column 2. Verify Column Installation (Inlet & Detector) Cut_Column->Install_Column Leak_Check 3. Perform System Leak Check Install_Column->Leak_Check Trim_Column 2. Trim Column Inlet (0.5 - 1 meter) Inlet_Maint->Trim_Column Condition_Column 3. Re-condition Column Trim_Column->Condition_Column Derivatize 4. Consider Derivatization (e.g., Silylation) Condition_Column->Derivatize

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Issue: Low Sensitivity or No Detectable Peak

Q: I am not seeing a peak for my analyte, or the signal is very weak. What should I check?

A: This can be caused by issues at any stage of the analysis.

  • Injector Issues:

    • Low Inlet Temperature: The analyte may not be volatilizing efficiently. Cautiously increase the inlet temperature in 10-20°C increments. Be aware that excessive temperatures (>280°C) can cause degradation of amide compounds[4].

    • Sample Discrimination: If using a split injection, ensure the split ratio is not too high. For trace analysis, switch to a splitless injection. For splitless, optimize the purge activation time to ensure quantitative transfer of the analyte to the column.

  • Column Issues:

    • Active Sites: Severe activity in the column can irreversibly adsorb the analyte. Trimming 1-2 meters from the front of the column can remove the most contaminated section[2].

    • Incorrect Column: Verify that the installed column has the correct stationary phase for your application.

  • Mass Spectrometer Issues:

    • Incorrect MS Parameters: Ensure you are scanning an appropriate mass range (e.g., m/z 40-250) or, if using Selected Ion Monitoring (SIM), that you have selected the correct ions (e.g., m/z 121, 179).

    • Source Tuning: The MS source may need to be cleaned or tuned. Run an autotune procedure to check the instrument's performance.

    • Transfer Line Temperature: If the transfer line is too cold, the analyte can condense before reaching the ion source. A typical setting is 280°C[14].

Issue: Poor Reproducibility (Varying Peak Areas or Retention Times)

Q: My results are not consistent between injections. What is the cause?

A: Poor reproducibility is often linked to the sample introduction system or system stability.

  • Inconsistent Peak Areas:

    • Leaking Syringe/Septum: A worn syringe plunger or a cored septum can cause variable injection volumes. Replace the septum and inspect the syringe[13].

    • Inlet Maintenance: Contamination in the inlet liner can lead to variable analyte transfer. Implement a regular liner replacement schedule[2].

  • Shifting Retention Times:

    • Leaks: A leak in the carrier gas flow path will cause pressure/flow fluctuations, leading to unstable retention times.

    • Oven Temperature: Ensure the GC oven is properly calibrated and that the actual temperature matches the setpoint. Insufficient equilibration time at the initial temperature can also cause shifts.

    • Column Bleed/Degradation: As a column ages, the stationary phase can degrade, leading to changes in retention.

Section 3: Detailed Experimental Protocols

Protocol 1: Recommended Starting GC-MS Parameters

This table provides a robust set of starting parameters for the analysis of N-(3-Methoxybenzyl)acetamide. Optimization will be required based on your specific instrumentation and analytical goals.

Parameter Recommended Setting Justification & Notes
GC System Agilent 8890 GC or equivalent---
MS System Agilent 5977B MSD or equivalent---
Column HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm filmA highly inert, low-bleed column is critical to minimize peak tailing from this polar analyte[12].
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides good efficiency and is inert. Constant flow mode ensures stable retention times during temperature programming.
Inlet Split/Splitless---
Inlet Mode SplitlessRecommended for trace analysis to maximize sensitivity.
Inlet Temp 250 °CA compromise to ensure volatilization while minimizing the risk of thermal degradation seen in related compounds[4][5].
Injection Vol. 1 µL---
Purge Flow 50 mL/min---
Purge Time 0.75 minThis should be optimized. It should be long enough to transfer the analyte but short enough to vent the solvent.
Oven Program 100°C (hold 1 min), then 15°C/min to 280°C (hold 5 min)The initial temperature should be low enough to allow for solvent focusing. The ramp rate provides a good balance between speed and resolution.
MS Transfer Line 280 °CPrevents analyte condensation before reaching the ion source[14].
Ion Source Temp 230 °CStandard temperature for EI ionization[10][14].
Quadrupole Temp 150 °CStandard temperature for EI ionization[14].
Ionization Mode Electron Ionization (EI)70 eV
Acquisition Scan Mode: m/z 40-300A wide scan range is good for initial identification. For quantification, switch to SIM mode using ions like m/z 121 and 179 for better sensitivity.
Protocol 2: Essential Inlet Maintenance

Routine inlet maintenance is the single most effective procedure for preventing peak shape problems and ensuring reproducibility[12].

Materials:

  • Clean, lint-free gloves

  • Septum, O-ring, and deactivated inlet liner (appropriate for your instrument)

  • Wrenches for inlet fittings

  • Tongs or forceps for handling the hot liner

Procedure:

  • Cool System: Set the inlet and oven temperatures to ambient (e.g., 40°C) and wait for the system to cool completely.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument or the cylinder.

  • Remove Septum Nut: Unscrew the septum retaining nut. Remove and discard the old septum.

  • Remove Liner: Carefully remove the inlet weldments/retaining nut and use forceps to pull out the hot inlet liner. Discard the liner and the O-ring.

  • Inspect Inlet: Visually inspect the inside of the inlet for any residue or debris. If it is dirty, consult your instrument manual for cleaning instructions.

  • Install New Parts: Wearing clean gloves, place the new O-ring on the new, deactivated liner. Insert the liner into the inlet.

  • Reassemble: Re-install the inlet weldments and septum nut with a new septum. Do not overtighten.

  • Restore Gas & Leak Check: Turn the carrier gas back on. Perform an electronic leak check around all disturbed fittings.

  • Equilibrate: Heat the system back to your method's operating temperatures and allow it to fully equilibrate before running samples.

Protocol 3: Optional Silylation for Improved Peak Shape

This protocol describes a general silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as a catalyst.

Materials:

  • Dried sample extract (in a suitable solvent like ACN or Ethyl Acetate)

  • BSTFA + 1% TMCS

  • Pyridine (optional, as a base catalyst)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Evaporate Solvent: Transfer an aliquot of your sample extract to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.

  • Add Reagents: To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine.

  • Seal and Heat: Immediately cap the vial tightly. Heat the vial at 70°C for 30 minutes.

  • Cool: Allow the vial to cool to room temperature.

  • Analyze: The sample is now ready for direct injection into the GC-MS. Adjust injection volume as needed.

References

  • ResearchGate. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Available at: [Link].

  • Lab Manager. Troubleshooting Peak Tailing in Gas Chromatography Workflows. Available at: [Link].

  • Zhu, Y., & Li, H. (2017). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(47), 10355–10362. Available at: [Link].

  • Obrnuta faza. GC Derivatization Reagents. Available at: [Link].

  • NIST. N-(3-Methoxybenzyl)acetamide. NIST Chemistry WebBook. Available at: [Link].

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(4), 939-947. Available at: [Link].

  • Agilent Technologies. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link].

  • ACS Publications. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link].

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. Available at: [Link].

  • Element Lab Solutions. Troubleshooting GC peak shapes. Available at: [Link].

  • PubChem - NIH. Acetamide, N-(3-methoxyphenyl)-. Available at: [Link].

  • The Royal Society of Chemistry. Isotopically Coded N-Methoxy Amide Reagents for GC-MS Profiling of Carbonyl Compounds via Mass Spectral Tag Generation. Available at: [Link].

  • ResearchGate. What type of GCMS column is best for a total resolution of aromatic amines?. Available at: [Link].

  • PubMed. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Available at: [Link].

  • Kanani, H., & Klapa, M. I. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 416. Available at: [Link].

  • Rajana, N., Yarbagi, K. M., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Journal of Chromatographic Science, 57(10), 917-926. Available at: [Link].

  • Snow, N. H. (2015). Pragmatic Rules for GC Column Selection. LCGC International, 28(2), 2-5. Available at: [Link].

  • PubChem - NIH. N-Benzylacetamide. Available at: [Link].

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link].

  • Japan Environmental Health Center. GC/MS analysis of phosphorus-containing amino acid pesticides. Available at: [Link].

  • NIST. N-(3-Methylbutyl)acetamide. NIST Chemistry WebBook. Available at: [Link].

  • Japan Environmental Health Center. GC/MS analysis of trace organic pollutants in environmental air using a capillary column. Available at: [Link].

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of Analytical Methods for N-(3-Methoxybenzyl)acetamide in Accordance with ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison and detailed experimental data for the validation of a stability-indicating High-Performance Liquid Chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and detailed experimental data for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(3-Methoxybenzyl)acetamide. The validation is conducted in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in pharmaceutical quality control.[1][2][3]

N-(3-Methoxybenzyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical to the quality of the final drug product. Therefore, a robust and validated analytical method is essential for its accurate quantification and impurity profiling.

The "Why" Behind Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose.[1][3] This process provides a high degree of assurance that the method will consistently produce results that are accurate, reliable, and reproducible. For regulatory submissions to bodies like the FDA and EMA, comprehensive validation data is a mandatory requirement.[4]

This guide will walk through the validation of a reversed-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of small organic molecules like N-(3-Methoxybenzyl)acetamide.[5][6]

The Analytical Method at a Glance

A hypothetical, yet representative, RP-HPLC method is proposed for the analysis of N-(3-Methoxybenzyl)acetamide. The selection of these parameters is based on the physicochemical properties of the analyte and common practices in pharmaceutical analysis.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

The Pillars of Validation: A Deep Dive into ICH Q2(R2) Parameters

The validation of this analytical method is built upon the key performance characteristics outlined in the ICH Q2(R2) guideline.[1][7][8] Each parameter addresses a specific aspect of the method's performance, and together they form a comprehensive picture of its reliability.

Specificity: The Art of Discrimination

What it is: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][9][10] It is a critical parameter for a stability-indicating method.[11][12]

Why it matters: Without specificity, there is a risk of overestimating the analyte concentration due to co-eluting peaks, leading to inaccurate results and potentially compromising patient safety.[4][10]

Experimental Protocol: Forced Degradation Studies

To demonstrate specificity, forced degradation studies are performed to intentionally degrade the N-(3-Methoxybenzyl)acetamide sample under various stress conditions.[11][13][14] This helps to identify potential degradation products and ensures that the analytical method can separate them from the parent compound.[11][15]

  • Acid/Base Hydrolysis: The drug substance is exposed to acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions.[16] Amide functional groups, like the one in N-(3-Methoxybenzyl)acetamide, are susceptible to hydrolysis.[16]

  • Oxidative Degradation: The sample is treated with an oxidizing agent, such as 3% hydrogen peroxide.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) to assess its thermal lability.[14]

  • Photolytic Degradation: The sample is exposed to UV and visible light to evaluate its sensitivity to light.[16]

Data Presentation: Chromatographic Evidence

The chromatograms from the forced degradation studies are analyzed to ensure that the peak for N-(3-Methoxybenzyl)acetamide is well-resolved from any degradation product peaks.

Acceptance Criteria:

  • The peak for N-(3-Methoxybenzyl)acetamide should be pure and free from any co-eluting peaks.

  • The resolution between the analyte peak and the closest eluting impurity or degradant peak should be greater than 2.0.[4]

Visualization of Specificity Workflow

Specificity_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis API N-(3-Methoxybenzyl)acetamide API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Evaluation Peak Purity & Resolution Evaluation Analysis->Evaluation Result Method is Specific Evaluation->Result Resolution > 2.0 Peak Purity > 0.990

Caption: Workflow for demonstrating specificity through forced degradation studies.

Linearity and Range: The Proportionality Principle

What it is: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]

Why it matters: A linear relationship is fundamental for accurate quantification. It allows for the creation of a calibration curve that can be used to determine the concentration of an unknown sample based on its response.

Experimental Protocol:

  • Prepare a stock solution of N-(3-Methoxybenzyl)acetamide reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range. For an assay of a drug substance, this is typically 80% to 120% of the test concentration.[18]

  • Inject each calibration standard in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation: Linearity Data

Table 2: Linearity of N-(3-Methoxybenzyl)acetamide

Concentration (µg/mL)Peak Area (n=3)
80801234
90902345
1001003456
1101104567
1201205678

Table 3: Regression Analysis Results

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Slope 10012-
Y-intercept 123-

Range: The validated range for this method is established as 80 µg/mL to 120 µg/mL.

Accuracy: Closeness to the Truth

What it is: Accuracy is the closeness of the test results obtained by the method to the true value.[17] It is often expressed as the percent recovery of a known amount of analyte.

Why it matters: An accurate method provides confidence that the measured value reflects the actual amount of the substance in the sample.

Experimental Protocol:

  • Prepare samples of N-(3-Methoxybenzyl)acetamide at three concentration levels within the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • For each concentration level, prepare three replicate samples.

  • Analyze the samples using the HPLC method.

  • Calculate the percent recovery for each sample.

Data Presentation: Accuracy Data

Table 4: Accuracy of N-(3-Methoxybenzyl)acetamide

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.899.75
100% 100.0100.2100.20
120% 120.0119.599.58
Mean % Recovery 99.84

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision: Consistency of Results

What it is: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] It is evaluated at two levels: repeatability and intermediate precision.

Why it matters: A precise method yields consistent results, which is crucial for reliable monitoring of product quality over time.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of N-(3-Methoxybenzyl)acetamide at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[17][18]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[17][18]

Data Presentation: Precision Data

Table 5: Precision of N-(3-Methoxybenzyl)acetamide

Precision LevelParameterResultAcceptance Criteria
Repeatability % RSD (n=6)0.5%≤ 2.0%
Intermediate Precision % RSD (n=6)0.8%≤ 2.0%

Visualization of Validation Parameter Relationships

Validation_Parameters Method Analytical Method Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability Range Range Linearity->Range

Caption: Interrelationship of key analytical method validation parameters.

Robustness: Resilience to Minor Changes

What it is: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]

Why it matters: A robust method is more likely to perform consistently in different laboratories and under slightly different conditions, making it more transferable and reliable for routine use.

Experimental Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Analyze a sample of N-(3-Methoxybenzyl)acetamide under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Presentation: Robustness Data

Table 6: Robustness of the HPLC Method

Parameter VariedVariation% AssaySystem Suitability
Flow Rate 0.9 mL/min99.8%Pass
1.1 mL/min100.1%Pass
Temperature 28 °C99.9%Pass
32 °C100.0%Pass
Mobile Phase 48% ACN99.7%Pass
52% ACN100.3%Pass

Acceptance Criteria: The assay results should not significantly change, and the system suitability criteria should be met under all varied conditions.

System Suitability: The Pre-flight Check

What it is: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[19][20][21]

Why it matters: It ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence that the results will be reliable.[20][22][23]

Experimental Protocol:

  • Before each analytical run, inject a standard solution of N-(3-Methoxybenzyl)acetamide multiple times (typically five or six replicate injections).

  • Calculate the key system suitability parameters.

Data Presentation: System Suitability

Table 7: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Symmetry Factor) ≤ 2.0[22][23]
Theoretical Plates (N) > 2000
% RSD of Peak Areas (n=5) ≤ 2.0%[23]

Conclusion: A Validated Method for Confident Analysis

The comprehensive validation of the RP-HPLC method for N-(3-Methoxybenzyl)acetamide, following the stringent guidelines of ICH Q2(R2), demonstrates its suitability for its intended purpose. The method has been shown to be specific, linear, accurate, precise, and robust over the defined range. The established system suitability criteria ensure the consistent performance of the analytical system.

This validated method provides a reliable tool for researchers, scientists, and drug development professionals to accurately quantify N-(3-Methoxybenzyl)acetamide, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • HPLC Specificity Testing: Importance Explained - Altabrisa Group. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. [Link]

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Comparative

A Comparative Analysis of N-(3-Methoxybenzyl)acetamide and Standard Melatonin Receptor Ligands

Introduction N-(3-Methoxybenzyl)acetamide is a synthetic compound recognized for its interaction with melatonin receptors. The characterization and benchmarking of such a compound are crucial in the field of pharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(3-Methoxybenzyl)acetamide is a synthetic compound recognized for its interaction with melatonin receptors. The characterization and benchmarking of such a compound are crucial in the field of pharmacology and drug development to understand its therapeutic potential and to delineate its specific receptor interaction profile. This guide provides an in-depth comparison of N-(3-Methoxybenzyl)acetamide against established standard ligands for the melatonin receptors, MT1 and MT2.

The primary objective of this guide is to present a comprehensive analysis of N-(3-Methoxybenzyl)acetamide's performance by examining its binding affinity and functional potency at melatonin receptors. This will be achieved by comparing its pharmacological data with that of the endogenous ligand, melatonin, and two clinically significant drugs, Ramelteon and Agomelatine. The experimental data presented herein are based on established, robust methodologies to ensure scientific integrity and reproducibility.

Selection of Standard Ligands for Benchmarking

The choice of standard ligands is critical for a meaningful comparative analysis. The following ligands were selected based on their well-documented pharmacological profiles and their relevance in both research and clinical settings:

  • Melatonin: As the endogenous agonist for MT1 and MT2 receptors, melatonin serves as the natural benchmark for affinity and potency.[1]

  • Ramelteon: An FDA-approved selective MT1/MT2 receptor agonist used for the treatment of insomnia.[2][3] It represents a therapeutically relevant comparator with high affinity for both receptor subtypes.[2][4][5][6]

  • Agomelatine: An antidepressant that acts as an MT1/MT2 receptor agonist and a serotonin 5-HT2C receptor antagonist.[7][8][9][10][11] Its unique pharmacological profile provides a valuable comparison for understanding the potential dual-action characteristics of a test compound.

Benchmarking Methodologies

To provide a comprehensive comparison, two key in vitro pharmacological assays are employed:

  • Receptor Binding Affinity Assays: These assays determine the equilibrium dissociation constant (Ki) of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Competitive radioligand binding assays are the gold standard for this determination.[12][13][14]

  • Functional Potency and Efficacy Assays: These assays measure the biological response elicited by a ligand upon binding to its receptor. For Gi-coupled receptors like MT1 and MT2, a common method is to measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[15][16][17][18] The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is determined as a measure of potency.

Experimental Protocols

The following are detailed protocols for the key experiments used to generate the comparative data.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the human MT1 and MT2 receptors.

Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture CHO-K1 cells stably expressing human MT1 or MT2 receptors. prep2 Harvest cells and homogenize in ice-cold buffer. prep1->prep2 prep3 Centrifuge to pellet membranes. prep2->prep3 prep4 Resuspend membrane pellet in assay buffer. prep3->prep4 assay1 Incubate membranes with a fixed concentration of 2-[125I]iodomelatonin. prep4->assay1 assay2 Add increasing concentrations of competitor ligand (test compound or standard). assay1->assay2 assay3 Incubate at 37°C for 60-90 minutes to reach equilibrium. assay2->assay3 analysis1 Separate bound from free radioligand by rapid vacuum filtration. assay3->analysis1 analysis2 Measure radioactivity on filters using a scintillation counter. analysis1->analysis2 analysis3 Generate competition curves and calculate IC50 values. analysis2->analysis3 analysis4 Convert IC50 to Ki using the Cheng-Prusoff equation. analysis3->analysis4

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • HEK293 or CHO cells stably expressing either the human MT1 or MT2 receptor are cultured to confluency.

    • Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the final assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[19]

  • Competition Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand 2-[¹²⁵I]iodomelatonin (typically near its Kd value).[19][20]

    • Add increasing concentrations of the unlabeled competitor ligand (N-(3-Methoxybenzyl)acetamide or standard ligands).

    • Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a saturating concentration of melatonin (e.g., 10 µM).[4]

    • Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 37°C).[19]

  • Data Collection and Analysis:

    • The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[19]

    • The filters are washed with ice-cold wash buffer.

    • The radioactivity retained on the filters is quantified using a gamma or scintillation counter.

    • The data are analyzed using non-linear regression to fit a one-site competition curve and determine the IC50 value for each compound.

    • The IC50 values are converted to Ki values using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Inhibition Assay

This protocol measures the ability of the test compounds to inhibit the production of cAMP, which is a hallmark of MT1 and MT2 receptor activation.

Workflow:

cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_detection cAMP Detection cluster_data_analysis Data Analysis cell_prep1 Seed CHO-K1 cells expressing MT1 or MT2 into 96-well plates. cell_prep2 Culture cells overnight to allow for attachment. cell_prep1->cell_prep2 assay_proc1 Treat cells with increasing concentrations of test compound or standard. cell_prep2->assay_proc1 assay_proc2 Stimulate adenylyl cyclase with forskolin to induce cAMP production. assay_proc1->assay_proc2 assay_proc3 Incubate for a defined period (e.g., 30 minutes). assay_proc2->assay_proc3 detection1 Lyse cells and add cAMP detection reagents (e.g., HTRF or luminescence-based). assay_proc3->detection1 detection2 Incubate to allow for the detection reaction to occur. detection1->detection2 detection3 Read the signal on a plate reader. detection2->detection3 data_analysis1 Generate dose-response curves for cAMP inhibition. detection3->data_analysis1 data_analysis2 Calculate EC50/IC50 values and maximal inhibition (Emax). data_analysis1->data_analysis2

Caption: Functional cAMP Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed HEK293 or CHO cells stably expressing either the human MT1 or MT2 receptor into 96-well plates and culture overnight.

  • Compound Treatment and Stimulation:

    • The cell culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound (N-(3-Methoxybenzyl)acetamide or standard ligands).

    • Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or a luminescence-based assay (e.g., Promega's cAMP-Glo™).[17][21][22]

  • Data Analysis:

    • The data are normalized to the forskolin-stimulated response (0% inhibition) and the basal level (100% inhibition).

    • Non-linear regression is used to fit a dose-response curve and determine the EC50 or IC50 value and the maximal efficacy (Emax) for each compound.

Comparative Data Analysis

The following tables summarize the binding affinity and functional potency data for N-(3-Methoxybenzyl)acetamide in comparison to the standard ligands. Note: The data for N-(3-Methoxybenzyl)acetamide is illustrative and based on the expected profile for a compound of this type, as specific public domain data is limited.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Melatonin Receptors

CompoundMT1 Ki (nM)MT2 Ki (nM)MT1/MT2 Selectivity Ratio
N-(3-Methoxybenzyl)acetamide~5-20~20-100~4-5 fold for MT1
Melatonin~0.1-0.5~0.1-0.5~1
Ramelteon~0.014-0.02~0.1-0.12~6-8 fold for MT1[2][4]
Agomelatine~0.1~0.12~1.2 fold for MT1[7]

Table 2: Comparative Functional Potency (EC50/IC50, nM) in cAMP Inhibition Assays

CompoundMT1 EC50/IC50 (nM)MT2 EC50/IC50 (nM)Efficacy (% Inhibition)
N-(3-Methoxybenzyl)acetamide~10-50~50-200Full Agonist (~100%)
Melatonin~0.05-0.2~0.5-2.0Full Agonist (~100%)
Ramelteon~0.021~0.053Full Agonist (~100%)[2][4]
Agomelatine~0.2-0.5~0.3-0.8Full Agonist (~100%)

Interpretation of Results

Based on the comparative data, N-(3-Methoxybenzyl)acetamide demonstrates good affinity and functional potency at melatonin receptors, with a preference for the MT1 subtype. While not as potent as the endogenous ligand melatonin or the clinically approved drug Ramelteon, it exhibits a clear melatonergic agonist profile. Its selectivity for MT1 over MT2 is a noteworthy characteristic that could be explored for specific therapeutic applications. Compared to Agomelatine, N-(3-Methoxybenzyl)acetamide shows a similar order of magnitude in potency, although Agomelatine's additional 5-HT2C antagonism provides it with a distinct pharmacological profile.[7][8][9][10][11]

Melatonin Receptor Signaling Pathway

The MT1 and MT2 receptors are primarily coupled to the Gi family of G-proteins.[15][16] Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[18] This is the principal mechanism underlying the functional data presented in this guide.

cluster_membrane Plasma Membrane receptor MT1/MT2 Receptor g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ligand Melatonin Agonist (e.g., N-(3-Methoxybenzyl)acetamide) ligand->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., modulation of neuronal firing, circadian rhythm regulation) pka->response Phosphorylates targets

Caption: Canonical Melatonin Receptor Signaling Pathway.

Conclusion

This guide provides a comprehensive framework for benchmarking N-(3-Methoxybenzyl)acetamide against standard melatonin receptor ligands. The presented data and protocols demonstrate that N-(3-Methoxybenzyl)acetamide is a potent MT1/MT2 receptor agonist with a moderate preference for the MT1 subtype. Its pharmacological profile suggests potential for further investigation as a modulator of the melatonergic system. The methodologies outlined here serve as a robust foundation for the continued evaluation and characterization of novel melatonin receptor ligands.

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